Product packaging for Oxcarbazepine(Cat. No.:CAS No. 28721-07-5)

Oxcarbazepine

Cat. No.: B1677851
CAS No.: 28721-07-5
M. Wt: 252.27 g/mol
InChI Key: CTRLABGOLIVAIY-UHFFFAOYSA-N
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Description

Historical Context and Development of Oxcarbazepine Analogues

The development of this compound is rooted in the search for improved antiepileptic drugs following the introduction of carbamazepine (B1668303). Carbamazepine, approved in 1968, demonstrated efficacy but was associated with limitations, including the formation of an active epoxide metabolite and the induction of hepatic CYP enzymes, leading to potential drug-drug interactions mdpi.comnih.gov.

This compound was first synthesized in 1966 and patented in 1969 wikipedia.org. It was specifically designed as a structural variation of carbamazepine, with a ketone group at the 10 position of the dibenzazepine (B1670418) ring replacing the carbon-carbon double bond present in carbamazepine wikipedia.org. This modification aimed to avoid the metabolic epoxidation pathway associated with carbamazepine, thereby reducing the formation of the epoxide metabolite believed to contribute to some of its adverse effects mdpi.comwikipedia.orgnih.gov.

The clinical development of this compound took place primarily in the early 1990s, leading to its approval in several European countries throughout that decade and subsequently in the United States in 2000 wikipedia.orgmedlink.com. The success of this compound in offering a better tolerability profile while retaining anticonvulsant efficacy paved the way for further research into related compounds.

A notable analogue is eslicarbazepine (B1671253) acetate (B1210297), which is a prodrug that is metabolized to (S)-(+)-licarbazepine, the pharmacologically active 10-monohydroxy derivative also produced from this compound mdpi.comwikipedia.org. Eslicarbazepine acetate is designed to provide a higher exposure to the active S-licarbazepine enantiomer compared to this compound mdpi.com.

Evolution of Antiepileptic Drug Research Leading to this compound

The evolution of antiepileptic drug research has progressed from serendipitous discoveries to more targeted approaches nih.govpsu.edu. Early AEDs like phenobarbital (B1680315) and phenytoin (B1677684) were identified through empirical observation and animal seizure models medscape.comnih.govpsu.edu. Carbamazepine emerged from this earlier era and became a mainstay in epilepsy treatment medscape.comnih.gov.

However, the limitations of first-generation AEDs, including dose-limiting side effects, adverse reactions, and drug interactions, highlighted the need for improved therapies mdpi.compsu.edu. This spurred research into developing new molecules or structurally modifying existing effective compounds to enhance their pharmacokinetic and pharmacodynamic profiles mdpi.com.

The development of this compound exemplifies this evolutionary step. It represents a rational design approach based on the known efficacy of carbamazepine but with a deliberate structural modification to address its metabolic drawbacks mdpi.comresearchgate.netderpharmachemica.com. By altering the metabolic pathway, this compound aimed to reduce the incidence of certain toxicities and drug interactions associated with carbamazepine mdpi.comwikipedia.orgnih.gov. This focus on improving the safety and tolerability profile while maintaining efficacy became a key theme in the development of subsequent AEDs mdpi.compsu.edu.

Current Standing of this compound in Contemporary Neurotherapeutic Modalities

This compound holds a significant position in contemporary neurotherapeutic modalities, particularly in the treatment of epilepsy. It is widely approved and used globally as both monotherapy and adjunctive therapy for partial-onset seizures, with or without secondary generalization, in both adults and children wikipedia.orgnih.govmedscape.comnih.gov. In some countries, it is considered a first-line treatment for focal-onset epilepsy nih.govmedscape.com.

Its mechanism of action primarily involves the blockade of voltage-sensitive sodium channels, which helps to stabilize hyper-excited neural membranes and suppress repetitive neuronal firing wikipedia.orgnih.govresearchgate.net. Additionally, it may influence potassium and calcium channels wikipedia.orgnih.govresearchgate.netsmw.ch. The antiepileptic activity is largely attributed to its active metabolite, licarbazepine (B1675244) (monohydroxy derivative, MHD) wikipedia.orgnih.govnih.gov.

Research continues to explore the potential of this compound in other neurological conditions. Studies have investigated its use in bipolar disorder as a mood stabilizer and in trigeminal neuralgia and other neuropathic pain conditions nih.govclinicaltrials.euptfarm.pl. While some studies show promise, the evidence for its effectiveness in certain neuropathic pain conditions, such as diabetic neuropathy and radiculopathy, is limited nih.gov.

Clinical trials have demonstrated the efficacy of this compound in reducing seizure frequency in patients with refractory partial seizures, both as monotherapy and adjunctive therapy neurology.orgjmatonline.com. Comparative trials have indicated that this compound has similar efficacy to other AEDs like carbamazepine, valproate, and phenytoin, often with a more favorable tolerability profile nih.govsmw.ch.

Ongoing research includes evaluating different formulations, such as extended-release versions, and exploring its potential effects on biomarkers like brain-derived neurotrophic factor (BDNF) clinicaltrials.eu. These studies underscore the continued interest in optimizing the use of this compound and understanding its broader neuropharmacological effects clinicaltrials.eu.

Key Research Findings Related to this compound Efficacy:

Study TypePatient PopulationKey FindingSource
Randomized, double-blind, placebo-controlledHospitalized patients with refractory partial seizuresStatistically significant efficacy favoring this compound in reducing seizure frequency and time to exit criteria. neurology.org
Randomized, double-blindThai refractory epileptic patients (add-on therapy)Reduction in median seizure frequency (47% at 600 mg/d, 58% at 1200 mg/d); 44-53% achieved ≥ 50% reduction. jmatonline.com
Prospective cohort studyPatients with focal epilepsy (monotherapy)75.3% seizure remission rate over 6 months; 41.8% retention rate at 3 years. mdpi.com
Comparative double-blind trialsPatients with previously untreated partial or generalized tonic-clonic seizuresEfficacy similar to sodium valproate and phenytoin, with advantages in tolerability. nih.govtg.org.au

These findings highlight this compound's established efficacy in controlling partial seizures and its favorable profile compared to some older AEDs.

Metabolic Profile of this compound:

CompoundRoleMetabolismHalf-life (approximate)Primary ExcretionSource
This compoundProdrugRapidly reduced to licarbazepine (MHD)1-5 hoursRenal (<1% unchanged) mdpi.comwikipedia.orgnih.govtg.org.au
Licarbazepine (MHD)Active metaboliteGlucuronidation; ~4% oxidized to inactive dihydroxy derivative8-10 hoursRenal (major) wikipedia.orgnih.govresearchgate.nettg.org.au

This metabolic pathway, avoiding the epoxide formation seen with carbamazepine, contributes to this compound's improved tolerability profile mdpi.comwikipedia.orgnih.gov.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12N2O2 B1677851 Oxcarbazepine CAS No. 28721-07-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-oxo-6H-benzo[b][1]benzazepine-11-carboxamide
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InChI

InChI=1S/C15H12N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8H,9H2,(H2,16,19)
Source PubChem
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InChI Key

CTRLABGOLIVAIY-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C(=O)N
Source PubChem
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Molecular Formula

C15H12N2O2
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DSSTOX Substance ID

DTXSID0045703
Record name Oxcarbazepine
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Molecular Weight

252.27 g/mol
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Physical Description

Solid
Record name Oxcarbazepine
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Solubility

Slightly soluble in chloroform, dichloromethane, acetone, and methanol and practically insoluble in ethanol, ether, and water., 1.60e-01 g/L
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Color/Form

Crystals from ethanol, White to faintly orange crystalline powder

CAS No.

28721-07-5
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Melting Point

215-216 °C, 215.5 °C
Record name OXCARBAZEPINE
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Record name Oxcarbazepine
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Neurobiological Mechanisms of Action of Oxcarbazepine

Voltage-Gated Sodium Channel Modulation by Oxcarbazepine and its Metabolites

A central mechanism by which this compound and MHD exert their anticonvulsant effects is the modulation of voltage-gated sodium channels (VGSCs). patsnap.comfda.govdrugbank.comwikipedia.org These channels are essential for the initiation and propagation of action potentials in neurons. patsnap.comnih.gov Under pathological conditions like epilepsy, VGSCs can become hyperactive, contributing to excessive neuronal firing. patsnap.com this compound and MHD are thought to bind preferentially to the inactivated state of these sodium channels, thereby prolonging their refractory period and reducing their availability for subsequent activation. patsnap.comdrugbank.com This "use-dependent" blockade is more pronounced during sustained high-frequency firing, characteristic of seizure activity, while having less impact on normal neuronal transmission. drugbank.compsychiatrist.com

Inhibition of High-Frequency Repetitive Neuronal Firing by this compound

This compound and MHD effectively inhibit high-frequency repetitive firing of neurons. patsnap.comin.govnovartis.com In vitro electrophysiological studies have demonstrated that these compounds limit sustained high-frequency repetitive firing (SRF) of sodium-dependent action potentials in cultured mouse neurons. novartis.com This effect is considered a key mechanism contributing to the blocking of seizure activity spread from an epileptic focus. novartis.com Studies in peripheral nerve fibers also indicate that this compound inhibits high-frequency firing following repetitive stimulation without affecting impulse conduction. researchgate.net

Data from in vitro studies on cultured mouse neurons illustrating the effect of this compound and MHD on sustained high frequency repetitive firing (SRF):

CompoundEC50 (M)
This compound5 x 10⁻⁸
MHD2 x 10⁻⁸

This table illustrates that both this compound and its active metabolite, MHD, exhibit similar potency in limiting SRF in this experimental model. novartis.com

Stabilization of Hyperexcited Neural Membranes by this compound

The blockade of voltage-gated sodium channels by this compound and MHD leads to the stabilization of hyperexcited neural membranes. fda.govin.govdrugbank.com By reducing the influx of sodium ions through these channels, the drugs make the neuronal membrane less excitable and less prone to generating abnormal electrical discharges. patsnap.com This stabilization is crucial in preventing the uncontrolled depolarization that underlies seizure initiation and propagation. drugbank.com

Diminution of Synaptic Impulse Propagation by this compound

Beyond their effects on neuronal excitability, this compound and MHD also contribute to the diminution of synaptic impulse propagation. fda.govin.govwikipedia.org By inhibiting voltage-gated sodium channels, the drugs can reduce the amplitude and frequency of action potentials reaching the presynaptic terminal. This, in turn, can lead to a decrease in the release of excitatory neurotransmitters, thereby reducing the propagation of synaptic impulses and limiting the spread of seizure activity within the brain. drugbank.comjpccr.eu

Influence of this compound on Potassium Conductance

In addition to their primary action on sodium channels, this compound and MHD are also thought to influence potassium conductance. fda.govin.govdrugbank.comwikipedia.org Increased potassium conductance can contribute to the repolarization of the neuronal membrane and help to stabilize its resting potential, further reducing neuronal excitability. While less characterized than their effects on sodium channels, the modulation of potassium channels may play a supplementary role in the anticonvulsant properties of this compound. patsnap.comfda.govin.gov Studies have shown that this compound can suppress the amplitude of delayed rectifier K+ current (IK(DR)) in differentiated neuronal cells. nih.gov

Modulation of Voltage-Activated Calcium Channels by this compound

This compound and its active metabolite, MHD, have also been shown to modulate voltage-activated calcium channels, particularly high-voltage activated (HVA) calcium channels. fda.govin.govdrugbank.comwikipedia.orgjpccr.eu Calcium influx through these channels is critical for neurotransmitter release at synaptic terminals. jpccr.eu By modulating these channels, this compound and MHD can reduce the release of excitatory neurotransmitters, further contributing to their anticonvulsant effects. patsnap.comjpccr.eu Studies using patch-clamp techniques in cortical and striatal neurons have demonstrated that MHD can produce a reversible, dose-dependent decrease in HVA Ca2+ currents. nih.gov This inhibitory action on HVA calcium channels may account for the observed reduction in glutamate (B1630785) release in the striatum. nih.gov

Research findings on the modulation of HVA Ca2+ currents by MHD:

CompoundEffect on HVA Ca2+ CurrentsMechanism
MHDDose-dependent decreaseInhibition of HVA Ca2+ currents
MHDReduces glutamate releasePotential consequence of HVA Ca2+ inhibition

This table summarizes the observed effects of MHD on high-voltage activated calcium currents and the proposed link to reduced glutamate release. nih.gov

This compound's Effects on Neurotransmitter Release Dynamics

Inhibition of Glutamate Release by this compound

Glutamate is the principal excitatory neurotransmitter in the brain, and excessive glutamatergic activity is implicated in various neurological disorders, including epilepsy. Research suggests that this compound may modulate the release of neurotransmitters, including glutamate. patsnap.com

Studies using in vitro models, such as rat brain slices, have investigated the effects of this compound on glutamate release. These studies indicate that this compound can inhibit the release of endogenous glutamate elicited by stimuli that promote neuronal firing, such as the sodium channel opener veratrine. nih.govnih.gov This inhibitory effect on glutamate release is thought to be related to its ability to block sodium channels, as the influx of sodium ions is a critical step in the process of neurotransmitter release. nih.govoup.com

Despite these complexities, the modulation of excitatory neurotransmitter release, potentially through its effects on ion channels including calcium channels, is considered a contributing factor to this compound's neurobiological actions. patsnap.com

Neuroprotective Potential of this compound

Beyond its role in stabilizing neuronal excitability, research explores the potential neuroprotective effects of this compound. Neuroprotection refers to mechanisms that preserve neuronal function and structure, potentially mitigating neuronal damage and dysfunction associated with various neurological conditions.

While the primary indication for this compound is the management of seizures, its influence on neurobiological pathways suggests a broader potential. Studies are investigating its effects on factors known to play a role in neuronal health and plasticity. clinicaltrials.eu

Impact of this compound on Brain-Derived Neurotrophic Factor (BDNF) Levels

Brain-Derived Neurotrophic Factor (BDNF) is a protein crucial for neuronal survival, growth, differentiation, and synaptic plasticity. nih.govfrontiersin.org It plays a vital role in maintaining neuronal health, supporting synaptic function, and facilitating learning and memory. nih.govfrontiersin.org Altered BDNF levels have been implicated in the pathophysiology of several neurological and psychiatric disorders. nih.govfrontiersin.orgresearchgate.net

Research has explored the impact of this compound on BDNF levels, particularly in conditions where BDNF dysregulation is observed, such as bipolar disorder. Studies have indicated that serum BDNF levels are often reduced in individuals with bipolar disorder. nih.govresearchgate.netnih.gov An exploratory clinical study investigated the effect of this compound monotherapy on serum BDNF levels in patients with bipolar mania. nih.govresearchgate.netnih.gov

The study found that serum BDNF levels were significantly lower in bipolar manic patients compared to healthy controls at baseline. nih.govresearchgate.netnih.gov Following four weeks of this compound monotherapy, there was a statistically significant increase in serum BDNF levels in the bipolar patient group. nih.govresearchgate.netnih.gov Although the levels did not fully normalize to those of the healthy control group within this timeframe, the observed increase suggests a favorable effect of this compound on BDNF levels. nih.gov

This finding indicates a potential neurotrophic effect of this compound, suggesting it may play a role in supporting neuronal health and plasticity by influencing BDNF levels. nih.govresearchgate.net Further research, including longer follow-up periods and larger studies, is needed to fully understand the sustained impact of this compound on BDNF and its implications for neuroprotection. nih.gov

Data Table: Change in Serum BDNF Levels

GroupBaseline Mean Serum BDNF (pg/ml)Follow-up Mean Serum BDNF (pg/ml) (4 weeks)p-value (Baseline vs. Follow-up)p-value (Change vs. Healthy Controls)
Bipolar Patients1373.2 nih.gov1463.9 nih.govresearchgate.net<0.001 researchgate.net0.02 nih.govresearchgate.netnih.gov
Healthy Controls1944 nih.gov1920.9 nih.gov0.29 researchgate.net-

Note: Data extracted from an exploratory study on the effect of this compound on serum BDNF in bipolar mania. nih.govresearchgate.netnih.gov

Another study investigating the efficacy of levetiracetam (B1674943) combined with this compound in adults with temporal lobe epilepsy noted that this compound demonstrated effective suppression of excitatory postsynaptic potentials in glutamatergic synapses without negatively affecting brain-derived neurotrophic factor levels in the hippocampus. e-century.us This observation further supports the idea that this compound does not appear to have a detrimental effect on BDNF and may even contribute to its preservation or enhancement in certain brain regions. e-century.us

The relationship between the observed increase in BDNF levels and the clinical effects of this compound is an area of ongoing investigation. In the study on bipolar mania, a significant positive correlation was found between the change in Young Mania Rating Scale (YMRS) scores (indicating symptomatic improvement) and the change in serum BDNF levels, suggesting a potential link between increased BDNF and clinical response. nih.govresearchgate.netnih.gov

These findings collectively suggest that this compound's neurobiological effects may extend beyond ion channel modulation to include influencing trophic factors like BDNF, potentially contributing to neuroprotective processes.

Pharmacokinetic Profiles of Oxcarbazepine and Its Metabolites

Biotransformation Pathways of Oxcarbazepine

This compound is a prodrug that undergoes extensive and rapid biotransformation following oral administration. drugbank.commedrxiv.org Unlike its predecessor, carbamazepine (B1668303), this compound's metabolic pathway is primarily characterized by reduction rather than oxidation. drugbank.comnih.gov This distinction significantly influences its pharmacokinetic profile and reduces the potential for certain drug-drug interactions. drugbank.comnih.gov The primary metabolic cascade involves the reduction of its keto group to form a pharmacologically active metabolite, which is then further metabolized, mainly through conjugation, for excretion. researchgate.netresearchgate.net

The principal metabolic pathway for this compound is its rapid conversion to the active metabolite, 10,11-dihydro-10-hydroxy-carbazepine, commonly known as the monohydroxy derivative (MHD) or licarbazepine (B1675244). nih.govnih.gov This reaction is a reduction of the 10-keto group of the parent compound. nih.gov The conversion is so efficient that plasma concentrations of MHD are substantially higher than those of this compound itself, making MHD responsible for the majority of the drug's therapeutic effect. medrxiv.orgnih.gov This biotransformation is not mediated by the cytochrome P450 (CYP450) enzyme system but by cytosolic enzymes located primarily in the liver. drugbank.comresearchgate.net

The reduction of this compound to MHD is catalyzed by a group of cytosolic enzymes known as aldo-keto reductases (AKRs) and carbonyl reductases (CBRs). drugbank.comclinpgx.org Research has identified several specific enzymes that contribute to this metabolic step. The highest activities have been demonstrated by members of the AKR1C subfamily: AKR1C1, AKR1C2, AKR1C3, and AKR1C4. drugbank.comclinpgx.org Additionally, Carbonyl Reductase 1 (CBR1) and Carbonyl Reductase 3 (CBR3) are also involved in the formation of MHD. clinpgx.org

Table 1: Cytosolic Enzymes Involved in the Reductive Metabolism of this compound

Enzyme FamilySpecific EnzymesRole in Metabolism
Aldo-Keto Reductases (AKR)AKR1C1, AKR1C2, AKR1C3, AKR1C4Major contributors to the reduction of this compound to MHD. drugbank.comclinpgx.org
Carbonyl Reductases (CBR)CBR1, CBR3Contribute significantly to the reduction of this compound. clinpgx.org

The reduction of the prochiral keto group of this compound results in the formation of a chiral center at the C10 position of the MHD molecule. Consequently, MHD exists as two stereoisomers (enantiomers): the (S)-(+)-MHD (also known as S-licarbazepine) and the (R)-(-)-MHD (R-licarbazepine). nih.govdoi.org The formation of these enantiomers is stereoselective, with the S-enantiomer being predominantly produced. doi.orgnih.gov Following oral administration of this compound, the ratio of S-MHD to R-MHD in plasma is approximately 4:1, or 80% to 20%. researchgate.netdoi.org

The specific enzymes involved in this compound reduction exhibit different stereoselectivities. AKR1C1, AKR1C2, CBR1, and CBR3 predominantly form the S-MHD enantiomer, whereas AKR1C3 and AKR1C4 preferentially produce the R-MHD enantiomer. clinpgx.org Although both enantiomers are considered pharmacologically active, their disposition in the body can differ. researchgate.netnih.gov

After its formation, the active metabolite MHD is primarily eliminated through conjugation with glucuronic acid. researchgate.net This process, known as glucuronidation, is a major pathway for inactivating MHD and rendering it more water-soluble for renal excretion. nih.govresearchgate.net This conjugation reaction is mediated by UDP-glucuronosyltransferase (UGT) enzymes, with UGT2B7 being identified as a key enzyme in this pathway. researchgate.netnih.gov A significant portion of an this compound dose is ultimately excreted in the urine as glucuronide conjugates of MHD. researchgate.netnih.gov The glucuronidation process itself can be stereoselective. nih.gov

A minor metabolic pathway for this compound involves the oxidation of the active MHD metabolite to form the 10,11-dihydro-10,11-dihydroxy derivative (DHD). researchgate.net This metabolite is considered pharmacologically inactive. fda.gov The formation of DHD accounts for only a small fraction of the administered this compound dose, typically around 4%. researchgate.netnih.gov

Table 2: Major Metabolites of this compound

MetaboliteAbbreviationFormation PathwayPharmacological Activity
10,11-dihydro-10-hydroxy-carbazepineMHD (Licarbazepine)Reductive metabolism of this compound via AKR and CBR enzymes. drugbank.comActive. researchgate.net
MHD-glucuronide-Glucuronidation of MHD. researchgate.netInactive. researchgate.net
10,11-dihydro-10,11-dihydroxy derivativeDHDOxidation of MHD. researchgate.netInactive. fda.gov

A key pharmacokinetic advantage of this compound lies in its metabolic pathway compared to that of carbamazepine. nih.gov Carbamazepine is primarily metabolized by hepatic cytochrome P450 enzymes through an oxidative pathway. nih.govyoutube.com This process leads to the formation of a reactive intermediate, carbamazepine-10,11-epoxide. youtube.comresearchgate.net This epoxide metabolite is not only pharmacologically active but has also been implicated in some of carbamazepine's toxicities and its propensity for inducing its own metabolism (autoinduction) and interacting with other drugs. fda.govyoutube.com

In stark contrast, the main biotransformation route for this compound is the reduction of its keto group, which avoids the formation of a reactive epoxide intermediate. nih.govfda.gov By circumventing the CYP450-dependent epoxidation pathway, this compound exhibits a lower potential for drug-drug interactions and does not induce its own metabolism. nih.govnih.gov This fundamental difference in biotransformation contributes to a more predictable pharmacokinetic profile for this compound. drugbank.com

Metabolic Differences from Carbamazepine Epoxidation

Distribution Characteristics of this compound and MHD

The distribution of this compound and its active metabolite, MHD, throughout the body is a critical factor in its clinical efficacy. Key aspects of this distribution include how they bind to proteins in the blood, their ability to penetrate the central nervous system, and their transfer across the placenta during pregnancy.

The binding of a drug to plasma proteins can significantly influence its distribution and availability to target sites. For MHD, the plasma protein binding is relatively low, at approximately 40%. nih.gov This is in contrast to the parent compound, this compound, which has a higher protein binding of about 59%. ucl.ac.uk The lower protein binding of MHD means that a larger fraction of the active metabolite is unbound and free to distribute to tissues, including the brain. mdpi.com Research has indicated even lower binding values for the individual enantiomers of MHD, with R-(-)-MHD and S-(+)-MHD showing plasma protein binding of 20% and 23%, respectively. ucl.ac.uk

Interactive Data Table: Plasma Protein Binding of this compound and Metabolites

Compound Plasma Protein Binding (%)
This compound ~59%
MHD (racemate) ~40%
R-(-)-MHD 20%
S-(+)-MHD 23%

The concentration of a drug in the cerebrospinal fluid (CSF) is often considered a surrogate for its concentration at the site of action within the central nervous system. Studies have shown that the concentrations of MHD in the CSF are in the same range as the unbound or free concentrations of MHD in the plasma. nih.gov This indicates that MHD readily crosses the blood-brain barrier and that the unbound plasma concentration is a good indicator of its availability in the central nervous system.

The transfer of drugs across the placenta is a significant consideration during pregnancy. Both this compound and MHD can be transferred significantly across the human placenta. nih.gov At the time of delivery, newborn plasma concentrations of both this compound and MHD have been found to be approximately equal to the maternal plasma concentrations, indicating complete or near-complete placental passage. e-lactancia.orgaesnet.org Some in vitro studies have suggested that the placenta may contribute to the metabolism of this compound to MHD. e-lactancia.org The significant placental transfer of both the parent drug and its active metabolite highlights the in utero exposure of the fetus to the medication. aesnet.orgresearchgate.net

Interactive Data Table: Placental Transfer of this compound and MHD

Compound Placental Transfer Cord/Maternal Concentration Ratio
This compound Significant ~1.0
MHD (total) Significant 1.0 ± 0.3
MHD (free) Significant 1.1 ± 0.2

Elimination Kinetics of this compound and its Metabolites

The elimination of this compound and its metabolites from the body is primarily handled by the kidneys, with a smaller contribution from fecal elimination. Understanding these elimination pathways is crucial for determining the drug's half-life and dosing in various patient populations.

The vast majority of an administered dose of this compound is eliminated via the kidneys. medrxiv.org Following administration, approximately 99% of the dose is excreted in the urine and feces within 10 days, with renal excretion being the predominant route. fda.gov The primary components found in the urine are the glucuronide conjugate of MHD and unchanged MHD. ucl.ac.uk Less than 1% of the dose is excreted as unchanged this compound, and about 4% is oxidized to an inactive dihydroxy derivative (DHD). nih.govucl.ac.uk The renal clearances of the unconjugated MHD and its glucuronides show a good correlation with creatinine (B1669602) clearance, indicating that renal function significantly impacts the elimination of these compounds. nih.gov

Factors Influencing this compound Pharmacokinetics

The pharmacokinetic profile of this compound and its active metabolite, 10-hydroxycarbazepine (MHD), can be influenced by a variety of factors. These include genetic variations in metabolic enzymes and drug transporters, the concurrent use of other medications, and the patient's age. Understanding these factors is crucial for optimizing therapeutic outcomes.

Genetic Polymorphisms Affecting Metabolic Enzymes and Transporters

Genetic polymorphisms, which are variations in the DNA sequence, can alter the function of enzymes and transporters involved in drug metabolism and distribution, leading to inter-individual differences in drug response.

The glucuronidation of MHD is a key step in its elimination, and genetic variations in the UGT enzymes responsible for this process can impact its clearance.

One study on Chinese epileptic patients demonstrated that carriers of the UGT1A9 variant allele I399 C > T had significantly lower plasma concentrations of MHD. nih.govresearchgate.net This suggests that this particular genetic variation may lead to a reduced rate of MHD glucuronidation, resulting in higher exposure to the active metabolite. nih.govresearchgate.net

The influence of the UGT2B7 802T > C polymorphism on this compound pharmacokinetics has yielded conflicting results in different studies. One study reported that individuals with the CC genotype had higher concentrations of this compound. nih.gov In contrast, another study found that carriers of the variant C allele required higher maintenance doses of this compound, suggesting a potential increase in clearance. nih.gov A third study, however, did not find any significant influence of this polymorphism on the pharmacokinetics of this compound. nih.gov

Table 1: Influence of UGT Polymorphisms on this compound/MHD Pharmacokinetics
Gene PolymorphismReported Effect on this compound/MHD PharmacokineticsReference
UGT1A9 I399 C > TCarriers have significantly lower MHD plasma concentrations. nih.govresearchgate.net
UGT2B7 802T > CCC genotype carriers had a higher this compound concentration. nih.gov
Variant allele carriers required higher this compound maintenance doses. nih.gov
No significant influence on this compound pharmacokinetics observed. nih.gov

ATP-binding cassette (ABC) transporters, such as P-glycoprotein (encoded by ABCB1) and Multidrug Resistance-Associated Protein 2 (encoded by ABCC2), are involved in the transport of various drugs across cell membranes.

Research has indicated that the ABCB1 rs1045642 polymorphism is associated with this compound concentrations. clinpgx.org Specifically, the GG genotype has been linked to higher plasma levels of the drug. clinpgx.org

The impact of ABCC2 gene variants on this compound pharmacokinetics is less clear, with studies presenting conflicting findings. One investigation found that the ABCC2 c.1249G>A variant was associated with the need for higher maintenance doses of this compound in patients. nih.gov Conversely, another study reported that the ABCC2 rs2273697 polymorphism (the same genetic variant) was not associated with this compound concentrations or its therapeutic efficacy. nih.gov

Table 2: Influence of ABC Transporter Gene Variants on this compound Pharmacokinetics
Gene PolymorphismReported Effect on this compound PharmacokineticsReference
ABCB1 rs1045642GG genotype associated with higher this compound concentrations. clinpgx.org
ABCC2 c.1249G>A (rs2273697)Variant associated with higher this compound maintenance doses. nih.gov
No association with this compound concentrations or therapeutic efficacy. nih.gov

The primary pharmacological target of this compound's active metabolite, MHD, is the voltage-gated sodium channel. Genes such as SCN1A and SCN2A encode for subunits of these channels. While polymorphisms in these genes have been studied in the context of response to various anti-epileptic drugs, there is limited research directly linking these genetic variations to specific pharmacokinetic parameters of this compound, such as its clearance or half-life.

Influence of Co-administered Medications on this compound Clearance

The concurrent use of other medications can significantly alter the clearance of this compound's active metabolite, MHD. Enzyme-inducing antiepileptic drugs (EIAEDs) are a notable class of drugs that affect this compound's pharmacokinetics.

Co-administration of this compound with EIAEDs such as carbamazepine, phenobarbital (B1680315), and phenytoin (B1677684) can increase the clearance of MHD. nih.gov This interaction is believed to occur because these drugs induce the UGT enzymes responsible for the glucuronidation and subsequent elimination of MHD. researchgate.net One study in children found that the apparent clearance of MHD was increased by 31% to 35% when administered with carbamazepine, phenobarbital, or phenytoin.

On the other hand, verapamil, a calcium channel blocker, may moderately decrease MHD concentrations, though this effect is generally not considered to be clinically significant. nih.gov

Table 3: Effect of Co-administered Medications on MHD Clearance
Co-administered Drug ClassExamplesEffect on MHD ClearanceReference
Enzyme-Inducing Antiepileptic Drugs (EIAEDs)Carbamazepine, Phenobarbital, PhenytoinIncrease nih.gov
Calcium Channel BlockerVerapamilPotential moderate decrease (likely not clinically significant) nih.gov

Age-Dependent Pharmacokinetic Variability (Pediatric and Geriatric Populations)

The pharmacokinetics of this compound and MHD can vary significantly with age.

Pediatric Population:

Children, particularly those under the age of 8, exhibit a higher clearance of MHD compared to adults, with some studies indicating a 30% to 40% increase. Younger children have a higher weight-normalized clearance of MHD than older children and adults. nih.gov This increased clearance in the pediatric population often necessitates the use of higher doses of this compound on a milligram-per-kilogram basis to achieve therapeutic concentrations comparable to those in adults.

Geriatric Population:

In elderly individuals, a decrease in drug clearance is common, often due to age-related reductions in renal function. neurology.org Since MHD is primarily cleared by the kidneys, the pharmacokinetic profile of this compound is altered in this population. neurology.org

Table 4: Age-Dependent Pharmacokinetic Changes for this compound and MHD
PopulationPharmacokinetic ParameterChange Compared to AdultsReference
PediatricMHD ClearanceIncreased (30-40% in children <8 years)
Weight-normalized MHD ClearanceHigher in younger children nih.gov
GeriatricCreatinine ClearanceDecreased neurology.org
MHD CmaxIncreased neurology.org
MHD AUCIncreased neurology.org
This compound Cmax and AUCIncreased neurology.org

Hepatic and Renal Impairment Effects on MHD Pharmacokinetics

The pharmacokinetic profile of the active monohydroxy derivative (MHD) of this compound can be altered in the presence of hepatic and renal impairment. However, the extent of these effects differs significantly between the two conditions.

Hepatic Impairment:

Mild to moderate hepatic impairment does not appear to have a clinically significant impact on the pharmacokinetics of MHD. nih.govovid.comresearchgate.net Studies have shown that in patients with mild to moderate liver dysfunction, the pharmacokinetic parameters of MHD remain largely unchanged. nih.gov

Renal Impairment:

In contrast, renal impairment significantly affects the pharmacokinetics of both this compound and its active metabolite, MHD. nih.govovid.comresearchgate.net The elimination of MHD is dependent on renal function, and as creatinine clearance (CLcr) decreases, the exposure to MHD increases.

A study investigating the impact of varying degrees of renal impairment on the pharmacokinetics of a single 300 mg oral dose of this compound demonstrated a clear correlation between renal function and MHD exposure. nih.gov In individuals with severe renal impairment (CLcr < 10 ml/min), the mean area under the plasma concentration-time curve (AUC) for both this compound and MHD was found to be 2 to 2.5 times higher than in healthy subjects. nih.govmedrxiv.org Furthermore, the apparent elimination half-life of MHD was approximately doubled in these patients, increasing to around 19 hours. nih.gov For patients with moderate to severe renal impairment (creatinine clearance <30 mL/min), the elimination half-life of MHD is prolonged, leading to a corresponding two-fold increase in the area under the concentration-time curve. researchgate.net

The renal clearances of the unconjugated MHD and its glucuronide conjugates, which are the primary compounds found in urine, show a strong correlation with creatinine clearance. nih.gov

Degree of Renal ImpairmentCreatinine Clearance (CLcr)Impact on MHD Pharmacokinetics
Slight> 30 ml/minNo significant change. nih.gov
Moderate10-30 ml/minSignificant alteration. nih.gov
Severe< 10 ml/minMean AUC of this compound and MHD increased 2-2.5 times; elimination half-life of MHD approximately doubled. nih.govmedrxiv.org

Linear Pharmacokinetics and Absence of Autoinduction in this compound

A key pharmacokinetic feature of this compound is its predictable, linear kinetic profile. nih.govovid.com Both the parent compound, this compound, and its pharmacologically active metabolite, MHD, exhibit linear pharmacokinetics. nih.govovid.comresearchgate.net At steady state, MHD demonstrates predictable linear pharmacokinetics at doses ranging from 300 to 2400mg. nih.govresearchgate.net This linearity indicates that an increase in the dose of this compound results in a proportional increase in the plasma concentrations of MHD.

Furthermore, and in stark contrast to the structurally similar antiepileptic drug carbamazepine, this compound does not exhibit autoinduction. nih.govovid.comnih.gov Autoinduction is a phenomenon where a drug stimulates its own metabolism, leading to a decrease in its plasma concentration over time with continued administration. The absence of autoinduction with this compound means that its clearance does not change with chronic use, contributing to a more stable and predictable pharmacokinetic profile. nih.gov This lack of autoinduction is a significant clinical advantage, as it simplifies treatment and reduces the need for dose adjustments over time that are often necessary with carbamazepine. youtube.com

Pharmacodynamics and Efficacy of Oxcarbazepine in Preclinical Models

Anticonvulsant Properties of Oxcarbazepine and Licarbazepine (B1675244) in Animal Seizure Models

Preclinical studies in various animal models have demonstrated the anticonvulsant efficacy of both this compound and its active metabolite, licarbazepine wikipedia.orgfda.govfda.govncats.io. These compounds have shown protective effects against different types of experimentally induced seizures in rodents wikipedia.orgfda.govfda.govncats.io. Specifically, they have been effective in models of generalized tonic-clonic seizures and, to a lesser extent, chemically induced clonic seizures fda.govfda.gov. Studies have also shown that this compound and licarbazepine can abolish or reduce the frequency of chronically recurring focal seizures in Rhesus monkeys with aluminum implants fda.govfda.gov.

Licarbazepine, as the primary active metabolite, is responsible for most of the antiepileptic activity observed with this compound administration wikipedia.orgfda.gov. In rodent screening tests, licarbazepine and its enantiomers have shown comparable anticonvulsant profiles and potency capes.gov.br.

Efficacy of this compound in Electrically Induced Seizure Models

Electrically induced seizure models, such as the maximal electroshock seizure (MES) test, are commonly used to evaluate the efficacy of anticonvulsant drugs, particularly those that block sodium channels fda.govfda.govmdpi.com. This compound and licarbazepine have demonstrated significant anticonvulsant activity in the MES model in mice and rats fda.govfda.govcapes.gov.brmdpi.comnih.govnih.gov.

In the MES test, this compound and licarbazepine protected mice and rats against generalized tonic-clonic seizures capes.gov.brnih.gov. The median effective doses (ED50 values) for this compound and its monohydroxy metabolite in protecting 50% of animals against MES-induced seizures have been reported capes.gov.brnih.govnih.gov. For instance, ED50 values for this compound and MHD in mice and rats ranged between 13.5 and 20.5 mg/kg orally capes.gov.brnih.gov.

The efficacy in electrically induced seizures is consistent with their primary mechanism of action involving the blockade of voltage-sensitive sodium channels, which are critically involved in the rapid, high-frequency firing characteristic of these seizure types wikipedia.orgmims.comfda.govfda.govncats.io.

Data from studies evaluating the effectiveness of this compound in the MES model are summarized below:

CompoundSpeciesRoute of AdministrationED50 (mg/kg)Reference
This compoundMicei.p.14.25 jpccr.eu
This compoundMicep.o.13.5 - 20.5 capes.gov.brnih.gov
LicarbazepineRatsp.o.20.5 nih.govnih.gov
MHD (Licarbazepine)Micep.o.13 - 34 capes.gov.br

Note: ED50 values can vary depending on the specific experimental protocol, animal strain, and route of administration.

Assessment of Tolerance Development in Preclinical Anticonvulsant Studies

Tolerance development, a reduction in drug efficacy over time, is a crucial aspect to evaluate for chronically administered medications like anticonvulsants. Preclinical studies have investigated the potential for tolerance to this compound and licarbazepine.

Some studies in the MES model in mice and rats treated daily for up to 4 weeks did not observe the development of tolerance to the anticonvulsant effect of this compound or its active metabolite wikipedia.orgfda.govfda.govcapes.gov.brnih.gov. For example, no attenuation of anticonvulsive activity was noted in the maximal electroshock test when mice and rats received daily treatment with this compound or MHD for 5 days and 4 weeks, respectively fda.govfda.gov. Similarly, a study treating rats daily for 4 weeks with this compound or MHD found no tolerance development towards the anticonvulsant effect capes.gov.brnih.gov.

However, other research suggests that chronic treatment with this compound may lead to the development of tolerance to its anticonvulsant effects, particularly in certain protocols or species mdpi.comresearchgate.net. A study in mice using chronic administration protocols (once or twice daily for one or two weeks) in the MES test indicated that chronic treatment with this compound attenuated its anticonvulsant effect mdpi.comresearchgate.net. The ED50 values were significantly higher in chronic protocols compared to acute administration mdpi.com. This observed reduction in effect was postulated to be due to pharmacodynamic tolerance, as pharmacokinetic factors were largely excluded mdpi.comresearchgate.net. The degree of tolerance in preclinical studies can vary depending on the seizure model, drug, and dosage mdpi.comresearchgate.net.

Clinical Research and Therapeutic Applications of Oxcarbazepine

Efficacy of Oxcarbazepine in Epilepsy Syndromes

This compound is an anticonvulsant medication employed in the management of various seizure types. nih.gov Its therapeutic action is primarily attributed to its role as a voltage-sensitive sodium channel antagonist. nih.gov

Monotherapy and Adjunctive Therapy in Partial-Onset Seizures

This compound is approved for the treatment of partial-onset seizures, also known as focal seizures, in both adults and children. nih.govmedlineplus.gov It can be utilized either as a standalone treatment (monotherapy) or in combination with other antiepileptic drugs (adjunctive therapy). nih.govrxce.comepilepsy.com

Clinical trials have demonstrated the efficacy of this compound in this capacity. In one multicenter, double-blind, randomized trial, this compound monotherapy at a dose of 2400 mg/day was found to be significantly more effective than a 300 mg/day dose in patients with uncontrolled partial-onset seizures. nih.govnih.gov The higher dose group had a significantly lower percentage of patients meeting exit criteria (a measure of treatment failure) and a longer time to exit the trial. nih.govnih.gov Specifically, 41% of the 2400 mg/day group met an exit criterion compared to 93% of the 300 mg/day group. nih.gov Furthermore, 12% of patients in the higher-dose group achieved seizure freedom, compared to none in the lower-dose group. nih.gov

As an adjunctive therapy, this compound has also been shown to be superior to placebo in reducing seizure frequency in children and adolescents with refractory partial-onset seizures. documentsdelivered.com One study reported a median percentage change in seizure frequency of 35% for the this compound group versus 9% for the placebo group. documentsdelivered.com

Efficacy of this compound in Partial-Onset Seizures
Study TypeTherapy TypePatient PopulationKey FindingSource
Double-Blind, Randomized TrialMonotherapyAdults with uncontrolled partial seizuresSignificantly fewer treatment failures at 2400 mg/day (41%) vs. 300 mg/day (93%). 12% seizure-free at high dose. nih.gov
Retrospective ReviewMonotherapyAdults76.5% effectiveness rate (≥50% seizure reduction). aesnet.org
Retrospective ReviewMonotherapyChildren77% effectiveness rate (≥50% seizure reduction). aesnet.org
Placebo-Controlled TrialAdjunctive TherapyChildren/Adolescents with refractory partial seizures35% median reduction in seizure frequency vs. 9% for placebo. documentsdelivered.com

Efficacy in Drug-Resistant Epilepsy

For patients with drug-resistant focal epilepsy, where seizures are not controlled by a single antiepileptic drug, this compound has been evaluated as an add-on treatment. nih.govcochrane.org A Cochrane review published in 2020, which included six clinical trials with a total of 1,593 participants, assessed its efficacy in this population. cochrane.org

The review found that individuals receiving add-on this compound were more likely to experience a 50% or greater reduction in seizure frequency compared to those on a control treatment (Risk Ratio [RR] 1.80). nih.gov The median percentage seizure reduction per 28 days ranged from 26% to 83.3% for patients on this compound, compared to 7.6% to 28.7% for those in the control group. nih.gov Furthermore, patients treated with this compound were nearly three times more likely to achieve seizure freedom (RR 2.86). cochrane.org Despite these positive efficacy findings, the review highlighted that the evidence for seizure reduction and freedom was of low certainty. cochrane.org

This compound Efficacy in Drug-Resistant Focal Epilepsy (Add-On Therapy)
Outcome MeasureResult (Risk Ratio)Key FindingSource
≥50% Seizure Reduction1.80Patients on this compound were more likely to achieve a significant reduction in seizure frequency compared to control. nih.gov
Seizure Freedom2.86Patients on this compound were almost three times more likely to become seizure-free than those on control treatment. cochrane.org

Application in Specific Pediatric Epilepsy Syndromes (e.g., Benign Epilepsy of Childhood with Centrotemporal Spikes)

This compound has been studied as a treatment for Benign Epilepsy of Childhood with Centrotemporal Spikes (BECTS), also known as Benign Rolandic Epilepsy, which is the most common focal epilepsy syndrome in children. nih.govfrontiersin.org

A study involving 70 children newly diagnosed with BECTS treated with this compound monotherapy reported significant improvements in both seizure control and electroencephalographic (EEG) activity over an 18-month period. nih.gov Sustained seizure cessation was observed in 53% of patients, with an additional 21% becoming seizure-free after an initial relapse. nih.gov A greater than 50% improvement in seizure frequency was seen in another 21% of patients. nih.gov Regarding EEG findings, 58% of patients showed normalization of interictal epileptiform activity, and 35% showed an improvement. nih.gov The study concluded that this compound is effective in preventing seizures and normalizing EEGs in children with typical BECTS. nih.gov

However, a meta-analysis from 2022 noted that this compound was not superior to valproic acid in terms of seizure control and EEG normalization in patients with BECTS. frontiersin.org

This compound in Severe-Acquired Brain Injury Associated Seizures

The use of this compound for managing seizures and behavioral issues following severe acquired brain injury (sABI) has been explored, particularly in pediatric populations. A retrospective study focused on children who developed frontal-lobe symptoms, such as irritability and reactivity, after sABI. nih.govnih.gov In this cohort, approximately half of the patients showed improvement with this compound treatment. nih.gov The study identified that the absence of frontal damage and the absence of irritability/reactivity symptoms were associated with better clinician-rated efficacy. nih.gov

This compound as a Mood Stabilizer in Bipolar Disorder

While primarily an antiepileptic drug, this compound has been investigated for off-label use as a mood stabilizer in the treatment of bipolar disorder. nih.govmedicalnewstoday.com The evidence for its efficacy in this role is mixed and not as robust as for its use in epilepsy.

Some research suggests a potential benefit. A 2021 study indicated that this compound might be effective as an add-on therapy for treating mania and acute bipolar depression. medicalnewstoday.com It has been proposed that this compound may act as a mood stabilizer, helping to prevent manic episodes without worsening depressive symptoms. medicalnewstoday.com In comparative studies that lacked a placebo control, this compound demonstrated efficacy similar to other mood stabilizers like lithium, valproic acid, and carbamazepine (B1668303) in treating mania and mixed states. thecarlatreport.com

However, methodologically rigorous, placebo-controlled trials have yielded less convincing results. thecarlatreport.comnih.gov A Cochrane review concluded that there is insufficient evidence from high-quality randomized controlled trials to provide clear guidance on the use of this compound for the maintenance treatment of bipolar disorder. nih.gov Another review highlighted that this compound failed to show efficacy in two placebo-controlled trials, one for long-term prevention as an add-on to lithium and another for acute mania in children and adolescents. thecarlatreport.com Therefore, while used in some clinical settings, its role remains debated, with some experts suggesting it may have a place as a third-line augmentation therapy in mania and mixed states. thecarlatreport.com

Adjunctive Use with Other Mood Stabilizers (e.g., Lithium)

The utility of this compound as an add-on therapy to established mood stabilizers, such as lithium, has been a subject of clinical investigation, particularly for patients with bipolar disorder who have not responded adequately to monotherapy.

One preliminary open-label trial evaluated this compound as an adjunctive treatment for 18 patients with bipolar disorder who were not satisfactorily responding to lithium. nih.gov In this 8-week study, 11 of the 18 patients (approximately 61%) were classified as responders. nih.gov Of these initial responders, seven patients (63.6%) maintained mood stabilization during a follow-up period that ranged from 4 to 12 months, suggesting potential usefulness for this compound as an adjunctive strategy in both acute and long-term treatment of bipolar disorder. nih.gov

Further investigation into its prophylactic efficacy was conducted in a 52-week, double-blind, randomized, placebo-controlled trial involving outpatients with Bipolar I or II disorder who were already receiving lithium. oup.comresearchgate.net In this study, patients in remission were assigned to receive either this compound or a placebo in addition to their ongoing lithium treatment. researchgate.net While the average time to the first recurrence of any mood episode was not significantly different between the groups, there was a trend suggesting that depressive episodes were less likely in the this compound group (11.54%) compared to the placebo group (31.03%). oup.comresearchgate.net Additionally, a significant preventive effect on impulsivity was observed in the this compound group. oup.comresearchgate.net These findings from this pilot trial suggest a potential, though not definitively proven, prophylactic benefit of adjunctive this compound for certain aspects of bipolar disorder in patients partially unresponsive to lithium. oup.com However, some analyses suggest that the strong efficacy of lithium in the maintenance phase might obscure the potential benefits of an add-on agent like this compound. thecarlatreport.com

Therapeutic Potential of this compound in Neuropathic Pain Conditions

This compound, an anticonvulsant structurally related to carbamazepine, has been investigated for its efficacy in managing various neuropathic pain conditions. nih.gov Its mechanism of action, which involves blocking voltage-sensitive sodium channels, is thought to stabilize hyperexcited neural membranes, thereby reducing the transmission of pain signals. drjeremyrussell.com.aunewcastle-hospitals.nhs.ukyoutube.com While it is used off-label for nerve pain, evidence from randomized controlled trials (RCTs) has been conflicting. nih.govnami.org

Evidence in Trigeminal Neuralgia Management

There is good evidence supporting the effectiveness of this compound in managing the pain associated with trigeminal neuralgia, a condition characterized by severe, sudden facial pain. newcastle-hospitals.nhs.uktandfonline.com It is considered a common treatment for this condition, working by calming overactive nerves that send inappropriate pain signals. drjeremyrussell.com.au Clinical experience suggests its efficacy is comparable to that of carbamazepine, but it is often associated with better tolerability. drjeremyrussell.com.auoup.com In one study of six patients with trigeminal neuralgia who were refractory to carbamazepine therapy, all experienced an excellent therapeutic response to this compound, with pain control observed within 24 hours. nih.gov

Efficacy in Painful Diabetic Neuropathy

The efficacy of this compound in treating painful diabetic neuropathy (PDN) has been explored in several randomized, placebo-controlled trials, with mixed results. nih.govtandfonline.com

A 16-week, multicenter trial evaluated this compound monotherapy in 146 patients with PDN. nih.gov The results showed a significantly greater reduction in pain scores from baseline for the this compound group compared to the placebo group. nih.gov Notably, 35.2% of patients treated with this compound experienced a greater than 50% reduction in their pain score, compared to 18.4% in the placebo group. nih.gov The global assessment of therapeutic effect was also rated as improved in significantly more patients receiving this compound (48%) versus placebo (22%). nih.govresearchgate.net

Clinical Trial Outcomes for this compound in Painful Diabetic Neuropathy
Outcome MeasureThis compound GroupPlacebo GroupReference
Patients with >50% Pain Reduction (VAS Score)35.2%18.4% nih.gov
Patients Reporting "Improved" or "Very Much Improved" Pain45.9%30.1% nih.govnih.gov
Global Assessment of "Improved" Therapeutic Effect48%22% nih.govresearchgate.net

Application in Radiculopathy-Associated Neuropathic Pain

Research into the use of this compound for neuropathic pain resulting from radiculopathy (a condition where a nerve root is pinched) has yielded limited evidence of its effectiveness. nih.gov A randomized controlled trial involving 145 participants with this type of pain did not demonstrate a significant benefit for this compound over placebo. nih.govcochranelibrary.com The proportion of patients reporting their pain as 'improved' or 'very much improved' was 23.9% with this compound versus 14.9% with placebo, a difference that was not statistically significant. nih.govcochrane.org Based on the available data, reviews have concluded there is little evidence to support the use of this compound for radiculopathy-associated pain. nih.govnih.gov

Research on this compound for Other Neuropathic Pain Phenotypes

Emerging research suggests that the effectiveness of this compound in neuropathic pain may depend on the specific pain phenotype of the patient, which is based on underlying pain mechanisms. A randomized, double-blind, placebo-controlled study stratified patients with peripheral neuropathic pain into two groups: those with an "irritable nociceptor" phenotype and those with a "non-irritable nociceptor" phenotype. nih.gov

The study found a significant interaction between treatment and phenotype, with this compound providing more effective pain relief for patients in the irritable nociceptor group. nih.gov This suggests that inconsistent results in broader neuropathic pain trials might be partly due to not distinguishing between these different patient subgroups. nih.gov

Efficacy of this compound Based on Neuropathic Pain Phenotype
PhenotypePain Relief (vs. Placebo on 0-10 Scale)Number Needed to Treat (NNT) for >50% Pain ReliefReference
Irritable NociceptorGreater Efficacy3.9 nih.gov
Non-Irritable NociceptorLesser Efficacy13 nih.gov

Investigational and Emerging Therapeutic Applications of this compound

The combination of this compound with other agents like clozapine (B1669256) and rivastigmine (B141) has been noted as potentially effective for treatment-resistant bipolar disorder. medicalnewstoday.com Its role as a mood stabilizer is believed to stem from its ability to reduce neuronal excitability. patsnap.com

Studies on this compound in Sydenham Chorea

Sydenham chorea (SC) is a neurological disorder characterized by rapid, involuntary movements and is a major manifestation of acute rheumatic fever. nih.gov While various antiepileptic drugs have been used for symptomatic treatment, research into the specific role of this compound has been limited. nih.gov However, a case series involving four children with SC, aged 8 to 13, explored the efficacy of this compound. nih.govnih.gov

In this study, the patients' symptoms were evaluated using the Universidade Federal de Minas Gerais (UFMG) Sydenham's Chorea Rating Scale before and after treatment. nih.gov The scale assesses behavior, activities of daily living, and motor function. nih.gov Initial treatment resulted in a greater than 50% improvement in symptoms, and a complete resolution of symptoms was observed one week after a dose increase. nih.govnih.gov The treatment was continued for three months and then gradually stopped over one month, with no recurrence of symptoms during a two-year follow-up period. nih.gov

The proposed mechanism of action for this compound in SC involves the modulation of sodium and possibly calcium channels. nih.gov The findings from this small study suggest that this compound may be a viable alternative to other antiepileptic drugs used in the management of Sydenham chorea, demonstrating rapid effects and good tolerability. nih.gov Further double-blind, controlled studies are warranted to confirm these preliminary observations. nih.gov

Table 1: Improvement in Sydenham Chorea Symptoms with this compound Treatment

Section Mean Score Before Treatment (Min-Max) Mean Score After Treatment (Min-Max)
I. Behavior 12 (10-14) 5.5 (4-6)
II. Activities of daily living 12.5 (10-18) 9 (8-10)
III. Motor assessment 26.5 (24-28) 12 (10-14)
Total score 51 (44-60) 26.5 (24-30)

Data adapted from a case series of four patients. nih.gov

Preclinical and Early Clinical Research in Inflammatory Pain

There is a body of preclinical evidence suggesting the potential of this compound in managing inflammatory pain. nih.gov Animal models of somatic, visceral, and trigeminal inflammatory pain have demonstrated the analgesic activity of dibenzazepine (B1670418) antiepileptic drugs, including this compound. nih.gov The primary mechanism of action is believed to be the inhibition of voltage-gated sodium channels along the pain pathway. nih.gov Other potential contributing mechanisms include the recruitment of peripheral adrenergic and purinergic mechanisms, as well as central GABAergic mechanisms. nih.gov

Table 2: Clinical Trial Outcomes of this compound in Neuropathic Pain

Condition Outcome Measure This compound Group Placebo Group
Painful Diabetic Neuropathy ≥50% pain reduction 34.8% 18.2%
Painful Diabetic Neuropathy ≥30% pain reduction 44.9% 28.6%
Mixed Neuropathies ≥50% pain relief 19.3% 4.8%
Radiculopathy 'Improved' or 'very much improved' pain 23.9% 14.9%

Data compiled from a Cochrane review of randomized controlled trials. nih.govcochrane.org

Effects of this compound on Morphine Tolerance Development

Preclinical research has investigated the interaction between this compound and morphine, particularly concerning the development of tolerance to morphine's analgesic effects. nih.govptfarm.pl In a study using mice, the influence of this compound on the antinociceptive action of morphine was assessed using the hot-plate and tail-flick tests. nih.govptfarm.pl

The study found that a single administration of this compound enhanced the antinociceptive effect of a single dose of morphine in the hot-plate test, suggesting an interaction at the level of supraspinal structures. nih.govptfarm.pl More significantly, the repeated administration of this compound over ten days led to a decrease in the development of tolerance to morphine's analgesic effects in the same test. nih.govptfarm.pl This suggests that this compound may interfere with the mechanisms underlying opioid tolerance.

The enhancement of morphine's effect by this compound is thought to be a pharmacodynamic interaction, potentially involving calcium and potassium channels. ptfarm.pl By reducing the development of tolerance, this compound could potentially be used to maintain the efficacy of morphine in chronic pain management. ptfarm.plscientificliterature.org

Table 3: Preclinical Findings on this compound and Morphine Interaction in Mice

Administration Test Observed Effect
Single Dose this compound + Single Dose Morphine Hot-plate test Enhanced antinociceptive effect of morphine
10-Day Administration of this compound + Morphine Hot-plate test Decreased development of morphine tolerance
Single Dose this compound + Single Dose Morphine Tail-flick test No significant effect

Findings from a study in mice investigating the influence of this compound on morphine's antinociceptive action. nih.govptfarm.pl

Exploratory Research in Bronchial Asthma

Exploratory research has been conducted to evaluate the potential efficacy of this compound in the treatment of bronchial asthma. veeva.com This line of inquiry is based on the hypothesis that neurogenic inflammation plays a significant role in the mechanism of asthma, drawing parallels to other paroxysmal inflammatory disorders like migraine and trigeminal neuralgia, where antiepileptic drugs have shown effectiveness. veeva.com

A double-blind, placebo-controlled, three-month trial was performed to assess the efficacy of this compound as an add-on therapy for patients with chronic asthma. veeva.com The study aimed to determine if this compound could be effective in managing this inflammatory and paroxysmal disorder. veeva.com

The results of this exploratory study indicated a high level of effectiveness, with this compound being reported as an effective antiasthmatic drug in 78% of cases. asthma.ge The reported benefits included an increase in Peak Expiratory Flow (PEF) and Forced Expiratory Volume in 1 second (FEV1) rates to normal levels, a reduction in asthma symptoms leading to complete remission in some cases, and a decreased need for other antiasthmatic therapies. asthma.ge These findings suggest a potential role for this compound in the management of bronchial asthma, warranting further investigation into its mechanism and clinical utility in this condition.

Table 4: Reported Efficacy of this compound in a Bronchial Asthma Trial

Outcome Reported Result
Overall Efficacy Effective as an antiasthmatic drug in 78% of cases
Pulmonary Function Increased PEF and FEV1 rates to normal levels
Symptom Control Reduced asthma symptoms, with some achieving complete remission
Concomitant Medication Use Reduced need for other antiasthmatic therapies

Data from a double-blind, placebo-controlled trial on the use of this compound in chronic asthma. asthma.ge

Drug Interaction Profiles of Oxcarbazepine

Metabolic Enzyme Induction and Inhibition by Oxcarbazepine

This compound and its active metabolite, MHD, have been evaluated for their capacity to inhibit or induce major CYP enzymes responsible for drug metabolism. In vitro studies using human liver microsomes indicate that this compound and MHD have limited capacity to inhibit most evaluated human CYP enzymes, with the notable exceptions of CYP2C19 and CYP3A4/5 rxlist.comfda.gov.

Weak Induction of CYP3A4 by this compound

This compound and its active metabolite, MHD, are known to induce a subgroup of the CYP3A family, specifically CYP3A4 and CYP3A5 rxlist.comwikipedia.org. This induction can lead to decreased plasma concentrations of drugs that are substrates of these enzymes droracle.airxlist.com. While this compound is considered a CYP3A4 inducer, its inductive effect is generally regarded as weak compared to potent inducers like carbamazepine (B1668303) nih.govdroracle.aiwikipedia.orgelsevier.esthecarlatreport.com.

Research findings suggest that high doses of this compound (≥1200 mg/day) can induce CYP3A4 nih.govelsevier.esgoodrx.com. Studies evaluating CYP3A4 induction potential have shown lower fold changes in mRNA levels for this compound and MHD compared to carbamazepine pharmgkb.org. For instance, the fold change for CYP3A4 induction level was reported as 3.5 (range: 1.2-7.4) for this compound and 2.7 (range: 0.8-5.7) for 10-hydroxythis compound, while it was 8.3 (range: 3.5-14.5) for carbamazepine pharmgkb.org. Despite being a weaker inducer than carbamazepine, this effect can still be clinically significant, potentially decreasing the effectiveness of co-administered drugs metabolized by CYP3A4, such as oral contraceptives, calcium channel antagonists, and certain antipsychotics droracle.airxlist.comwikipedia.orgthecarlatreport.compsychiatrist.com.

Data on CYP3A4 induction by this compound could be presented in a table comparing the fold change in mRNA levels for this compound, MHD, and carbamazepine, based on in vitro studies.

Weak Inhibition of CYP2C19 by this compound

This compound and its active metabolite, MHD, are inhibitors of CYP2C19 nih.govdroracle.airxlist.comfda.govwikipedia.org. Inhibition of CYP2C19 can result in increased plasma concentrations of drugs that are substrates of this enzyme droracle.airxlist.comwikipedia.org. This inhibitory effect is considered clinically relevant rxlist.com.

The inhibition of CYP2C19 by this compound and MHD can lead to increased plasma levels of co-administered drugs metabolized via this pathway rxlist.comwikipedia.org. This interaction is particularly relevant for certain antiepileptic drugs and other medications that are CYP2C19 substrates wikipedia.org.

A table detailing the effect of this compound and MHD on CYP2C19 activity, potentially including in vitro inhibition constant (Ki) values if available from research, could illustrate this interaction.

Interactions with Other Antiepileptic Drugs

Co-administration of this compound with other antiepileptic drugs (AEDs) can result in pharmacokinetic interactions, influencing the plasma concentrations of one or both medications.

Effects on Phenytoin (B1677684) Concentrations

This compound can increase the plasma concentrations of phenytoin nih.govwikipedia.orggoodrx.comdrugbank.comdrugs.comdrugs.com. This interaction is primarily attributed to the inhibition of CYP2C19-mediated metabolism of phenytoin by this compound and its active metabolite, MHD drugs.com. Studies have shown that phenytoin plasma levels can increase by up to 40% when this compound is administered at dosages above 1200 mg/day goodrx.comdrugs.comdrugs.com. Conversely, phenytoin, being a CYP inducer, can decrease the plasma concentrations of MHD by approximately 30% due to the induction of CYP isoenzymes goodrx.comdrugs.com. This reciprocal interaction highlights the need for close monitoring of phenytoin serum levels when co-administering with this compound, especially at higher this compound doses drugs.comdrugs.com.

An interactive table could display the observed percentage change in phenytoin plasma concentrations when co-administered with different doses of this compound, along with the effect of phenytoin on MHD levels.

Comparative Interaction Profile with Carbamazepine and Valproate

This compound is a structural derivative of carbamazepine but exhibits a different metabolic profile, leading to a lower potential for drug interactions pharmgkb.orgnih.govdroracle.ai. While carbamazepine is a potent inducer of various CYP enzymes, including CYP3A4, this compound is considered a weaker inducer of CYP3A4 and does not induce its own metabolism (autoinduction), unlike carbamazepine rxlist.comwikipedia.orgelsevier.esthecarlatreport.compharmgkb.org. This difference contributes to fewer and less pronounced pharmacokinetic interactions with this compound compared to carbamazepine droracle.aithecarlatreport.com.

Valproate (valproic acid) is primarily metabolized by glucuronidation and mitochondrial beta-oxidation, with limited involvement of the CYP system. While valproate is known to inhibit certain enzymes, its interaction profile differs from that of this compound and carbamazepine. This compound's primary metabolic pathway (reduction and glucuronidation) is generally less susceptible to induction and inhibition compared to CYP-dependent pathways, further distinguishing its interaction profile from that of carbamazepine and, to some extent, valproate nih.gov.

A comparative table summarizing the enzyme induction/inhibition profiles of this compound, carbamazepine, and valproate across key CYP enzymes (e.g., CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP3A4) would be beneficial.

Co-administration with Levetiracetam (B1674943), Gabapentin (B195806), Lamotrigine (B1674446)

Interactions between this compound and other commonly used AEDs like levetiracetam, gabapentin, and lamotrigine have been investigated.

Co-administration of this compound with levetiracetam may increase side effects such as dizziness, drowsiness, confusion, and difficulty concentrating drugs.comdrugs.com. This appears to be related to additive central nervous system (CNS) depressant effects rather than significant pharmacokinetic interactions involving enzyme metabolism drugbank.comdrugs.comdrugs.comwikipedia.orgmims.com. Levetiracetam is primarily eliminated unchanged or undergoes enzymatic hydrolysis, with minimal CYP metabolism wikipedia.orgmims.com.

Similarly, combining this compound with gabapentin can also lead to increased CNS depressant effects like dizziness, drowsiness, and impaired coordination goodrx.comdrugbank.comdrugbank.comdrugs.com. Preclinical studies in mice have suggested a synergistic interaction between this compound and gabapentin in terms of anticonvulsant effects, without altering the brain concentrations of the co-administered drug, indicating a pharmacodynamic interaction nih.gov. Gabapentin is not significantly metabolized and is primarily excreted unchanged by the kidneys wikipedia.orgmims.com.

The interaction between this compound and lamotrigine is more complex. This compound is predicted to decrease lamotrigine concentrations, while lamotrigine is predicted to increase this compound concentrations nice.org.uk. This interaction likely involves enzyme induction by this compound affecting lamotrigine metabolism and potentially other mechanisms elsevier.esnice.org.uk. Studies have noted that this compound did not significantly alter oxidative stress parameters in mice, unlike topiramate, when co-administered with lamotrigine in a kindling model, suggesting a different interaction profile compared to some other AED combinations nih.gov.

Interactions with Non-Antiepileptic Medications

This compound's interaction profile with non-antiepileptic drugs is primarily influenced by its effects on hepatic enzymes, particularly its ability to induce certain cytochrome P450 (CYP) enzymes and P-glycoprotein (P-gp), and inhibit others. droracle.ai Its active metabolite, the 10-monohydroxy derivative (MHD), also plays a role in these interactions. wikipedia.org

Impact on Hormonal Contraceptive Efficacy

Coadministration of this compound with hormonal contraceptives can lead to a decrease in the plasma concentrations of the estrogen (ethinylestradiol) and progestin (levonorgestrel) components. droracle.ai This interaction is significant as it may reduce the effectiveness of hormonal contraceptives, potentially leading to unintended pregnancies. droracle.ai The reduction in efficacy is attributed to this compound's induction of CYP3A4/5 enzymes, which are involved in the metabolism of these hormones. droracle.ai

Interactions with Central Nervous System Depressants (e.g., Butriptyline (B23782), Cannabidiol)

This compound can enhance the effects of central nervous system (CNS) depressants, including substances like butriptyline and cannabidiol (B1668261). drugbank.comdrugs.com Concurrent use can lead to increased side effects such as dizziness, drowsiness, confusion, and difficulty concentrating. drugs.comdrugs.com This additive CNS depression can also impair thinking, judgment, and motor coordination, particularly in elderly individuals. drugs.com Therefore, caution is advised when this compound is used with other CNS depressants. drugs.com

Specifically regarding cannabidiol, using it with this compound may increase side effects like dizziness, drowsiness, confusion, and difficulty concentrating. drugs.com Some research in animal models suggests that this compound may increase the brain uptake of cannabidiol, and cannabidiol may inhibit the UGT enzymes that conjugate the active metabolite of this compound. rcpch.ac.uktandfonline.com

While butriptyline is mentioned as a CNS depressant that can interact with this compound, detailed specific research findings on the direct interaction between butriptyline and this compound were not extensively available in the search results. However, the general principle of additive CNS depression with such agents applies. drugbank.com

Influence on Cabazitaxel (B1684091) and Cabergoline (B1668192) Metabolism

This compound can influence the metabolism of certain medications, including cabazitaxel and cabergoline. The metabolism of both cabazitaxel and cabergoline can be increased when combined with this compound. drugbank.com This suggests that this compound, likely through its enzyme induction properties, can accelerate the breakdown of these drugs, potentially leading to decreased systemic exposure and reduced efficacy. Cabazitaxel is primarily metabolized by CYP3A4/5 and CYP2C8. wikipedia.org Cabergoline is predominantly metabolized by hydrolysis. hiv-druginteractions.org The induction of CYP3A4 by this compound droracle.ai is a likely mechanism for the increased metabolism of cabazitaxel.

Effects on Cabotegravir (B606451) and Caffeine Clearance

This compound can impact the clearance of cabotegravir and caffeine. The serum concentration of cabotegravir can be decreased when it is combined with this compound. drugbank.com This interaction is significant for the effectiveness of cabotegravir, an HIV-1 integrase inhibitor. nih.gov

Regarding caffeine, this compound may increase its excretion rate. drugbank.com This increased excretion could lead to a lower serum level of caffeine, potentially resulting in a reduction in its effects. drugbank.com

Here is a summary of the interactions discussed:

Co-administered MedicationType of InteractionObserved EffectProposed Mechanism
Hormonal ContraceptivesPharmacokinetic (Metabolism)Decreased plasma concentrations of hormonesInduction of CYP3A4/5
CNS Depressants (General)PharmacodynamicIncreased dizziness, drowsiness, confusion, etc.Additive CNS depression
CannabidiolPharmacokinetic/dynamicIncreased side effects, potential altered levelsPotential inhibition of UGT, increased brain uptake
ButriptylinePharmacodynamicIncreased CNS depressionAdditive CNS depression
CabazitaxelPharmacokinetic (Metabolism)Increased metabolism of CabazitaxelLikely CYP3A4 induction
CabergolinePharmacokinetic (Metabolism)Increased metabolism of CabergolineEnzyme induction
CabotegravirPharmacokinetic (Clearance)Decreased serum concentration of CabotegravirEnzyme induction/altered clearance
CaffeinePharmacokinetic (Clearance)Increased excretion rate of CaffeineAltered clearance

Adverse Event Mechanisms and Management in Oxcarbazepine Therapy

Neurocognitive and Central Nervous System-Related Adverse Effects

The use of oxcarbazepine is associated with a range of adverse effects related to the central nervous system (CNS). nih.gov These effects are primarily linked to its mechanism of action, which involves blocking voltage-sensitive sodium channels, thereby decreasing neuronal irritability. nih.govnih.gov The most significant CNS-related adverse reactions can be broadly categorized into three groups: cognitive symptoms such as psychomotor slowing and difficulty concentrating; somnolence or fatigue; and coordination abnormalities including ataxia and gait disturbances. droracle.ai

Mechanisms Underlying Sedation, Dizziness, and Ataxia

Ataxia, characterized by a loss of muscle coordination affecting movement, balance, and speech, is also a prominent side effect. klarity.health The cerebellum, which is crucial for coordinating voluntary movements, is particularly susceptible to drugs that modulate neuronal excitability. klarity.healthneupsykey.com The ataxic effects of this compound, which can include gait ataxia, action tremor, and nystagmus, are believed to result from the drug's impact on cerebellar function, particularly on the Purkinje cells. nih.govheraldopenaccess.us These effects are often dose-dependent, with a higher incidence observed at increased dosages. neupsykey.comheraldopenaccess.us In some cases, pre-existing cerebellar atrophy may predispose individuals to ataxia at lower serum levels of the drug. neupsykey.com

Analysis of Cognitive Adverse Reactions (e.g., Confusion, Mental Sluggishness)

Cognitive side effects are a notable concern with many antiepileptic drugs (AEDs), as they work by decreasing neuronal irritability, which can inadvertently dampen neuropsychological function. emory.edu this compound has been associated with cognitive symptoms including psychomotor slowing, difficulty with concentration, memory problems, and speech or language issues. droracle.ainih.gov These effects are generally considered mild and may be reversible upon dose reduction or discontinuation. droracle.ai

While some patients experience confusion and mental sluggishness, studies comparing this compound to other AEDs suggest it has a relatively favorable cognitive profile. droracle.aidroracle.ai For instance, research has shown that this compound does not have a significant negative impact on cognitive function when compared to drugs like low-dose topiramate, which was found to impair working memory and verbal fluency. droracle.aidroracle.ai Furthermore, some studies in both adult and pediatric populations have found no significant impairment in cognitive function during this compound monotherapy. researchgate.netsemanticscholar.org However, individual responses can vary, and cognitive adverse events such as concentration impairment have been reported. droracle.aidroracle.ai

Table 1: Common Cognitive and CNS-Related Adverse Effects of this compound This table is interactive. You can sort and filter the data.

Adverse Effect Reported Frequency/Comment
Dizziness One of the most common side effects. singlecare.com
Sleepiness/Sedation A frequently reported CNS side effect. nih.govsinglecare.com
Headache Common side effect. singlecare.com
Ataxia/Unsteadiness Dose-dependent effect related to cerebellar function. singlecare.comheraldopenaccess.us
Fatigue Common adverse event. nih.govresearchgate.net
Memory Problems Reported in 22.7% of patients in one study. nih.gov
Difficulty Concentrating Reported in 11.6% of patients in one study. nih.gov
Confusion A potential cognitive adverse reaction. nih.govdroracle.ai

Nystagmus and Visual Disturbances Associated with this compound

Visual disturbances are another category of CNS-related side effects associated with this compound. The most common visual complaints include double vision (diplopia) and blurred vision. aesnet.org Nystagmus, an involuntary, repetitive movement of the eyes, is also a known side effect. singlecare.commedlineplus.gov

The mechanism underlying these visual effects is thought to be similar to that causing ataxia, involving the disruption of neural pathways that control eye movements. droracle.ai Specifically, the impairment of voltage-gated sodium channel function in the Purkinje cells of the cerebellum is believed to play a key role. nih.gov These adverse visual effects are often dose-dependent and reversible. nih.gov Studies have shown that this compound has a significant rate of adverse visual side effects compared to some other AEDs, with higher incidences of blurred vision and diplopia being reported. aesnet.org

Electrolyte Imbalance: Hyponatremia Induction by this compound

One of the most significant non-neurocognitive adverse effects of this compound is its potential to cause hyponatremia, an electrolyte imbalance defined by a low concentration of sodium in the blood. nih.govijsr.net While often asymptomatic, severe hyponatremia can lead to symptoms such as headache, confusion, nausea, and in critical cases, an increased frequency of seizures or coma. nih.govnih.gov

Incidence and Risk Factors for this compound-Induced Hyponatremia

The reported incidence of this compound-induced hyponatremia varies widely in the literature, with prevalence estimates ranging from approximately 18% to as high as 73%. nih.govucl.ac.uk This wide range may be due to differences in study populations, definitions of hyponatremia, and monitoring practices.

Several risk factors that may increase a patient's susceptibility to developing hyponatremia during this compound therapy have been identified through clinical research. nih.govresearchgate.net These factors are crucial for identifying patients who may require more vigilant monitoring of their serum sodium levels.

Age: Older age has been identified as a risk factor in several studies. ijsr.netnih.gov

Dosage: Higher doses of this compound are correlated with a greater decline in serum sodium levels and an increased risk of hyponatremia. nih.govresearchgate.netnih.gov

Polytherapy: The concomitant use of other antiepileptic drugs or sodium-depleting medications, such as thiazide diuretics, significantly increases the risk. ijsr.netresearchgate.netnih.gov

Duration of Treatment: A longer duration of therapy with this compound has been shown to have a significant negative correlation with serum sodium concentration, increasing the risk of hyponatremia over time. nih.govresearchgate.net

Gender: Some studies have suggested that females may be at a higher risk of developing hyponatremia than males when treated with this compound. ucl.ac.uk

Table 2: Incidence and Risk Factors for this compound-Induced Hyponatremia This table is interactive. You can sort and filter the data.

Factor Finding Reference(s)
Incidence Prevalence varies widely, from 17.9% to 73.3%. nih.govucl.ac.uk
Frequency of hyponatremia (Na+ ≤ 134 mEq/L) was 24.7% in one study. nih.gov
Frequency was significantly higher in OXC patients (61.3%) compared to other ASM patients (5.4%). nih.gov
Risk Factors
Age Older age is a demonstrated risk factor. ijsr.netnih.gov
Dosage Higher dosages increase risk; a 1 mg increase was associated with a 0.2% increased risk in one study. researchgate.netnih.gov
Polytherapy Concomitant use of other AEDs or diuretics increases risk. ijsr.netnih.gov
Duration Longer treatment duration is a significant factor; each year of therapy increased risk 1.3 times in one study. nih.govresearchgate.net
Gender Females may be at a higher risk than males. ucl.ac.uk

Proposed Mechanisms of Sodium Dysregulation

The precise mechanism by which this compound induces hyponatremia is not fully understood, but several hypotheses have been proposed. The leading theories suggest an effect on the kidney's ability to handle water, often resembling the Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH). ijsr.netucl.ac.uk

Proposed mechanisms include:

Direct Effect on Renal Tubules: this compound or its active metabolite may act directly on the renal collecting tubules, increasing their permeability to water. This could involve the stimulation of the vasopressin V2 receptor-G protein complex, independent of circulating antidiuretic hormone (ADH) levels. nih.govijsr.netucl.ac.uk This action promotes the reabsorption of water back into the bloodstream, diluting the serum sodium concentration.

Enhanced Sensitivity to ADH: The drug may increase the sensitivity of the renal tubules to the effects of circulating ADH (also known as vasopressin). ijsr.netnih.gov ADH promotes water retention by activating aquaporin-2 water channels in the collecting ducts. ucl.ac.uk

Inhibition of Prostaglandin E2 (PGE2): Prostaglandin E2 normally inhibits the action of ADH, thus promoting water excretion. It is proposed that this compound may inhibit the formation of PGE2, which would lead to an unopposed ADH effect, resulting in increased renal water absorption and a subsequent decrease in sodium concentration. nih.gov

These mechanisms all point to a state of excess water retention relative to sodium, leading to dilutional hyponatremia. nih.govucl.ac.uk

Dermatologic Reactions Associated with this compound

This compound is associated with a spectrum of cutaneous adverse drug reactions (cADRs), ranging from mild rashes to life-threatening conditions. nih.gov These reactions are often immune-mediated and can be influenced by genetic factors.

Maculopapular eruption (MPE), a type of skin rash, is the most common cutaneous adverse reaction associated with this compound. nih.govnih.gov These reactions are generally considered to be a form of delayed-type hypersensitivity mediated by T-cells. nih.gov The pathogenesis, while not fully elucidated, is thought to involve an inappropriate immune response to the drug or its metabolites. nih.govnjppp.com In this process, the drug acts as an antigen, triggering the activation and proliferation of drug-specific T-lymphocytes. This cellular response leads to the release of inflammatory cytokines, resulting in the characteristic erythematous macules and papules of the rash. nih.gov In some instances, interactions with other drugs that inhibit the metabolism of this compound can increase its serum concentration, potentially leading to toxicity that manifests as a maculopapular rash. nih.govresearchgate.net

Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN) are rare but life-threatening mucocutaneous reactions that represent a spectrum of severe hypersensitivity. nih.govresearchgate.net SJS is defined by skin detachment affecting less than 10% of the body surface area, while TEN involves more than 30% detachment; cases with 10-30% detachment are classified as SJS/TEN overlap. nih.govneurology.org

The pathophysiology of this compound-induced SJS/TEN is understood as a specific, cell-mediated cytotoxic reaction against keratinocytes, the primary cells of the epidermis. researchgate.netnih.gov The proposed mechanism involves the drug or its metabolites binding to the Major Histocompatibility Complex (MHC) class I molecules, leading to the activation of drug-specific cytotoxic T-lymphocytes (CTLs) and Natural Killer (NK) cells. researchgate.netnih.gov

These activated immune cells infiltrate the skin and release a variety of cytotoxic proteins that induce widespread keratinocyte apoptosis (cell death). researchgate.netfrontiersin.org Key mediators in this process include:

Granulysin: A key molecule found in high concentrations in the blister fluid of SJS/TEN patients, it is considered a primary mediator of widespread keratinocyte death. researchgate.net

Perforin and Granzymes: These substances are released by CTLs and NK cells, creating pores in target cells and initiating apoptosis. nih.gov

Fas Ligand (FasL): This protein, expressed on the surface of activated lymphocytes, binds to the Fas receptor on keratinocytes, triggering the apoptotic cascade. nih.gov

Tumor Necrosis Factor-alpha (TNF-α): This inflammatory cytokine also contributes to the inflammatory response and cell death. nih.govfrontiersin.org

Histopathological examination of skin biopsies from patients with SJS/TEN typically reveals full-thickness epidermal necrosis, basal cell vacuolization, and a perivascular infiltrate of lymphocytes in the upper dermis. frontiersin.orgoup.com

Genetic susceptibility plays a crucial role in the development of this compound-induced SCARs. Specific human leukocyte antigen (HLA) alleles have been identified as strong risk factors. nih.govfrontiersin.org

HLA-B15:02: This allele is strongly associated with an increased risk of this compound-induced SJS/TEN, particularly in Asian populations, including Han Chinese and Thai individuals. neurology.orgnih.gov The U.S. Food and Drug Administration (FDA) recommends testing for HLA-B15:02 in patients with ancestry in genetically at-risk populations before initiating treatment. clinpgx.org While the presence of the allele significantly increases risk, its positive predictive value is relatively low (0.73%), meaning not everyone with the allele will have a reaction. neurology.org However, its negative predictive value is extremely high (99.97%), making it a useful screening tool to rule out susceptibility. neurology.org

HLA-A31:01: This allele is a known risk factor for carbamazepine-induced cutaneous adverse reactions in European and Japanese populations. nih.govwww.gov.uk Its association with this compound is less definitive. nih.gov While some data suggest a potential link to this compound-induced maculopapular eruptions, there is currently insufficient evidence to recommend routine HLA-A31:01 screening prior to starting this compound. nih.govclinpgx.orgualberta.ca

Interactive Data Table: HLA Allele Association with this compound-Induced Cutaneous Adverse Reactions

HLA Allele Associated Reaction Population(s) with Strongest Association Odds Ratio (OR) / Relative Risk (RR) Notes
HLA-B*15:02 Stevens-Johnson Syndrome (SJS) / Toxic Epidermal Necrolysis (TEN) Han Chinese, Thai neurology.orgnih.gov OR: 27.90 (in Chinese) neurology.orgnih.gov Strong association; FDA recommends considering screening in at-risk populations. clinpgx.org
HLA-A*31:01 Maculopapular Eruption (MPE) nih.govualberta.ca European, Japanese (primarily for Carbamazepine) nih.govwww.gov.uk OR: 29.2 (for MPE) nih.gov Association with this compound is less established than with carbamazepine (B1668303); insufficient data for routine screening recommendation. nih.govclinpgx.org

This compound is a 10-keto derivative of carbamazepine and shares a similar aromatic chemical structure. frontiersin.orgnih.gov This structural similarity creates a potential for immunologic cross-reactivity, where a patient who has had a hypersensitivity reaction to carbamazepine may also react to this compound. researchgate.net

The rate of cross-reactivity has been reported to be between 25% and 33%. nih.govresearchgate.net One study noted that in patients with a history of a carbamazepine-related rash, the rate of developing a subsequent rash with this compound was 40%. nih.gov Due to this risk, caution is advised when considering this compound for a patient with a known history of a serious skin reaction to carbamazepine. nih.gov

Interactive Data Table: Reported Cross-Reactivity Rates

Prior Drug Reaction Subsequent Drug Reported Cross-Reactivity Rate
Carbamazepine This compound 25% - 40% nih.govresearchgate.netnih.gov
This compound Carbamazepine 66.7% (in one study) nih.gov

Hematologic Considerations with this compound

While generally considered to have a safer hematologic profile than carbamazepine, this compound has been associated with rare but serious blood dyscrasias. nih.gov

Post-marketing surveillance has identified rare cases of agranulocytosis (a severe drop in white blood cells), aplastic anemia (failure of the bone marrow to produce blood cells), and pancytopenia (a decrease in all types of blood cells) in patients treated with this compound. cureepilepsy.org

The exact mechanism behind these adverse events is not fully understood. It is hypothesized that, similar to carbamazepine, the hematologic toxicity may be related to bone marrow suppression caused by toxic metabolites of the drug. Other proposed general mechanisms for drug-induced hematologic disorders include direct toxicity to bone marrow, the formation of immune complexes, or the inhibition of hematopoietic colony-forming units. nih.govresearchgate.net While these severe reactions are infrequent, they underscore the potential for this compound to affect the hematopoietic system. nih.gov

Endocrine System Effects of this compound

This compound has been observed to affect the endocrine system, particularly thyroid function. The primary effect noted is a reduction in circulating thyroid hormones, a condition known as hypothyroxinemia.

Clinical studies have demonstrated that this compound therapy is associated with a significant decrease in serum levels of thyroxine (T4) and triiodothyronine (T3). nih.govresearchgate.net A notable finding is that these reductions in thyroid hormones are often not accompanied by a corresponding increase in thyroid-stimulating hormone (TSH), which is the typical physiological response to low thyroid hormone levels. researchgate.netresearchgate.net This lack of TSH elevation suggests that the mechanism of this compound-induced hypothyroxinemia is not due to a primary failure of the thyroid gland itself, but rather a disruption of the central regulatory system.

The prevailing hypothesis is that this compound interferes with the hypothalamic-pituitary-thyroid (HPT) axis. nih.govresearchgate.net Specifically, it is thought to impair the central setpoint of thyroid homeostasis, possibly by altering the pituitary's response to hormonal feedback. researchgate.netresearchgate.net Unlike some other antiepileptic drugs, such as carbamazepine, this compound has minimal involvement with the hepatic P450 enzyme system. researchgate.netresearchgate.net Therefore, increased metabolism of thyroid hormones is not considered a significant contributor to the observed hypothyroxinemia. nih.govresearchgate.net This central mechanism is further supported by case reports describing patients developing central hypothyroidism during this compound treatment. nih.govnih.govendocrine-abstracts.org

Longitudinal studies in pediatric patients have shown that serum T3, T4, and free T4 (fT4) levels can decrease significantly within the first two years of starting this compound treatment and these changes are maintained throughout the treatment period. researchgate.net

Table 1: Summary of this compound's Effect on Thyroid Function Tests

HormoneEffect of this compoundCommon Clinical Observation
Thyroxine (T4)DecreasedLevels significantly reduced in some patients. researchgate.net
Free Thyroxine (fT4)DecreasedReduced levels observed, particularly in pediatric patients. researchgate.net
Triiodothyronine (T3)DecreasedSerum levels may be significantly lowered. researchgate.net
Thyroid-Stimulating Hormone (TSH)Unchanged or NormalLack of compensatory increase points to a central mechanism. researchgate.netresearchgate.net

Psychiatric and Behavioral Adverse Effects

Treatment with this compound can be associated with psychiatric and behavioral adverse effects, with the risk of increased suicidal ideation being a significant concern.

In 2008, the U.S. Food and Drug Administration (FDA) issued a warning regarding an increased risk of suicidal thoughts and behaviors associated with antiepileptic drugs (AEDs) as a class, including this compound. innovationscns.comsgul.ac.uk This warning was based on a meta-analysis of 199 placebo-controlled clinical trials of 11 different AEDs. The analysis found that patients receiving AEDs had approximately twice the risk of suicidal behavior or ideation (0.43%) compared to patients receiving a placebo (0.24%). nih.gov The increased risk was observed as early as one week after starting treatment and continued for at least 24 weeks. nih.gov

Subsequent research has further investigated this association. A large cohort study comparing various AEDs found that, when compared to topiramate, the use of this compound was associated with a significantly greater risk of attempted or completed suicide (Hazard Ratio: 2.07). jwatch.org Another study noted that the incidence of a composite outcome of completed suicides, attempted suicides, and violent deaths in patients receiving various AEDs was highest for those on this compound (34.3 per 1,000 person-years). nih.gov

It is important to note that the relationship between AEDs and suicidality is complex. Epilepsy itself is a risk factor for suicide, and there is a bidirectional relationship between epilepsy and psychiatric comorbidities like depression. sgul.ac.uk While some studies support the association between certain AEDs and an increased risk of suicidality, others have not found a clear causal relationship, highlighting the multifactorial nature of suicide risk in this patient population. sgul.ac.uktandfonline.com Nevertheless, increased suicidal ideation is recognized as a serious and life-threatening potential side effect of this compound therapy. nih.gov

Table 2: Comparative Risk of Suicidal Acts for Various Antiepileptic Drugs (AEDs)

Antiepileptic DrugHazard Ratio (vs. Topiramate) for Attempted or Completed Suicide jwatch.org
Gabapentin (B195806)1.42
Lamotrigine (B1674446)1.84
This compound2.07
Tiagabine2.41

Synthesis and Derivatization Strategies for Oxcarbazepine

Chemical Synthesis Routes for Oxcarbazepine

The synthesis of this compound involves the construction of its characteristic tricyclic dibenzo[b,f]azepine ring system and the introduction of the carboxamide group. Various chemical routes have been developed, ranging from classical methods to more modern catalytic approaches.

Friedel-Crafts Cyclization Approaches

Friedel-Crafts cyclization is a key strategy employed in the synthesis of the dibenzo[b,f]azepine core of this compound. This reaction facilitates the intramolecular ring closure necessary to form the seven-membered ring. One approach involves the electrophilic ring closure of precursors such as 1-(2-(N-phenyl-N-tosylamino)phenyl)-2-bromoethanone, ethyl 2-(2-(N-phenyl-N-tosylamino)phenyl)acetate, or 2-(2-(N-phenyl-N-tosylamino)phenyl)acetic acid. semanticscholar.org Lewis acids like AlCl₃, often in conjunction with nitromethane (B149229) (CH₃NO₂) or dichloromethane, have been effectively used to promote this cyclization. semanticscholar.org For precursors like the phenylacetate (B1230308) and acetic acid derivatives, P₂O₅ in toluene (B28343) has also demonstrated efficacy. semanticscholar.org

Another Friedel-Crafts strategy for the large-scale synthesis of this compound starts from 1,3-dihydro-1-phenyl-2H-indol-2-one. researchgate.net This approach directly constructs the tricyclic framework. researchgate.net The success of this method is significantly influenced by the choice of the nitrogen-protecting group. researchgate.net

Industrial Processes for Key Intermediates (e.g., 10-Methoxyiminostilbene)

Industrial synthesis routes for this compound often utilize key intermediates to improve efficiency and scalability. 10-Methoxyiminostilbene (B195700) (MISB) is a crucial intermediate in several such processes. acs.orgscite.aigoogle.comwipo.int

One industrial process for MISB involves starting from iminostilbene (B142622) (5H-dibenzo[b,f]azepine). acs.orgresearchgate.net This route typically includes halogenation and dehalogenation steps. acs.org Subsequently, MISB is prepared by nucleophilic substitution of a vinylic bromide intermediate. acs.org While effective, this route has been associated with the use of potentially hazardous reagents and the generation of substantial effluent. acs.org

A newer industrial process for MISB utilizes N-acetyliminostilbene as a starting material. acs.org A notable feature of this process is the use of 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) to form a bromohydrin methyl ether intermediate. acs.org This process involves only two isolation and drying steps and generates recyclable and non-toxic byproducts like acetic acid, 5,5-dimethylhydantoin, and Et₃N·HBr, making it amenable for large-scale production. acs.orgscite.ai

Another method for preparing MISB involves using iminostilbene-5-formyl halide or a mixture thereof as a raw material. wipo.intpatsnap.com This process includes steps such as reaction with an alkali metal alcoholate solution to obtain iminostilbene-5-methyl formate, followed by reaction with dibromohydantoin in methanol, and subsequent reactions with triethylamine (B128534) and alkali metal hydroxide (B78521) or alcoholate to yield high-purity 10-methoxyiminostilbene. wipo.intpatsnap.com

MISB can be converted to this compound by treatment with sodium cyanate (B1221674) in acetic acid. acs.org An improved process for this conversion involves reacting MISB with alkali metal cyanates in the presence of an α-hydroxy acid, such as mandelic acid, to form 10-methoxycarbamazepine (B195698), which is then hydrolyzed to this compound. google.com This method has been reported to provide improved yield and quality compared to processes using mild aromatic acidic reagents like benzoic acid, which can result in lower yields. google.com

Optimization of Yield and Purity in Synthetic Pathways

Optimization of synthetic pathways is critical for achieving high yields and purity in this compound production. Various strategies have been explored to enhance these aspects.

One approach involves the careful selection of catalysts and reaction conditions. For instance, in Friedel-Crafts cyclizations, the choice of Lewis acid (e.g., AlCl₃ vs. P₂O₅) and solvent can significantly impact the yield of the desired tricyclic intermediate. semanticscholar.org

In the conversion of intermediates like 10-methoxyiminostilbene to this compound, the use of specific reagents and reaction systems has been optimized. Reacting 10-methoxyiminostilbene with cyanic acid generated in situ from an alkali metal cyanate and an α-hydroxy acid has shown improved yields compared to using mild aromatic acidic reagents. google.com

Hydrolysis conditions also play a role in purity and yield. An improved method for the hydrolysis of 10-methoxycarbamazepine to this compound involves conducting the reaction in a biphasic system where this compound is largely insoluble, while by-products and impurities are soluble in at least one phase. google.com This facilitates easier isolation and higher purity. google.com The hydrolysis is typically conducted in an organic solvent, such as a water-miscible ketone (like acetone), ether (like tetrahydrofuran), or a C₁-C₆ alcohol, at temperatures between 10°C and 40°C. google.com

Controlling reaction parameters like temperature, reaction time, and reagent ratios is crucial for maximizing yield and minimizing impurity formation. For example, in a method for preparing 10-methoxyiminostilbene, specific temperatures and reaction times are defined for steps like the reaction of iminostilbene-5-formyl halide with alkali metal alcoholate and subsequent dehydrohalogenation. google.com

Data from studies on optimizing synthesis often highlight the impact of specific conditions on yield and purity. For example, one study reported an 85% yield and 98.8% purity for this compound synthesized via a route involving a reduction and hydrolysis of a dibenzoazepine intermediate. patsnap.com Another process for preparing oximinostilbene (a precursor to this compound) reported an almost quantitative yield and very high purity by reacting an intermediate with chlorosulfonyl isocyanate at low temperatures and subsequently hydrolyzing in a suitable solvent. google.com

Table 1 provides illustrative examples of reported yields for different synthesis steps or routes.

Synthesis Step/RouteReported Yield (%)Source
Formation of 2-(phenylamino)benzene acetic acid88 derpharmachemica.comresearchgate.net
Formation of 10-oxo-10,11-dihydro-5H-dibenz(b,f)-azepine (from 2-(phenylamino)benzene acetic acid)80 derpharmachemica.com
Formation of this compound (from 10-oxo-10,11-dihydro-5H-dibenz(b,f)-azepine-5-carbonyl chloride)85 derpharmachemica.comresearchgate.net
10-Methoxyiminostilbene from N-acetyliminostilbene (via bromohydrin methyl ether)88-92 acs.org
10-Methoxyiminostilbene (specific method from iminostilbene-5-formyl halide)90-91.8 scribd.com
This compound from 10-methoxyiminostilbene (using α-hydroxy acid)Improved google.com
This compound from Oximinostilbene (via chlorosulfonyl isocyanate)84 google.com
This compound (via reduction and hydrolysis of dibenzoazepine intermediate)85.7 patsnap.com

Note: Yields can vary depending on specific conditions and scale.

Derivatization of the this compound Scaffold

The this compound scaffold, possessing a reactive α-enolizable ketone moiety, serves as a versatile platform for chemical derivatization. This allows for the exploration of new chemical entities with potentially modified pharmacological properties or for the synthesis of novel heterocyclic systems fused to the dibenzo[b,f]azepine core.

Heteroannulation Reactions Utilizing the α-Enolizable Ketone

The α-enolizable ketone at the 10-position of the this compound structure is a key functional group that can participate in various reactions, particularly heteroannulation reactions. These reactions involve the formation of new heterocyclic rings by utilizing the reactivity of the enolizable ketone. mdpi.comdntb.gov.uanih.govdntb.gov.ua

Research has demonstrated that the α-enolizable ketone allows for the development of effective derivatization strategies, including [3+2], [4+2], and [4+1] heteroannulation approaches. mdpi.comdntb.gov.uanih.gov Often, these transformations require a pre-functionalization step of the this compound scaffold, although direct one-pot heterocycle construction has also been explored. mdpi.com

One strategy involves pre-functionalization at the 11-position, leading to intermediates such as α-bromo ketones. mdpi.com These α-halocarbonyl compounds are well-established precursors for the synthesis of various five- and six-membered heterocycles. mdpi.comdntb.gov.ua For example, an α-bromo ketone derivative of this compound can react with thiourea (B124793) in a Hantzsch reaction to yield a thiazole (B1198619) derivative fused to the this compound scaffold. mdpi.com

Another approach involves pre-functionalization at the 10-position. mdpi.com For instance, the reaction of this compound with selenium dioxide can lead to the formation of a 10,11-dione derivative, which can serve as a building block for further cyclizations. mdpi.com

Development of Novel Heterocyclic Systems from this compound

The derivatization of the this compound scaffold through heteroannulation and other reactions has led to the synthesis of a structurally diverse library of novel heterocyclic systems. mdpi.comdntb.gov.uanih.gov These new compounds incorporate additional heterocyclic rings fused to the dibenzo[b,f]azepine core of this compound.

Examples of novel heterocyclic systems developed from this compound include fused thiazoles, oxazoles, and indole (B1671886) derivatives. mdpi.com The synthetic strategies often involve the reaction of functionalized this compound intermediates with various binucleophilic or dienophilic reagents.

For instance, a 10-(phenylhydrazono) derivative of this compound can undergo cyclization in acetic acid to form a dibenzo[2,3:6,7]azepino[4,5-b]indole-9(14H)-carboxamide. mdpi.com The reaction of a 10-(hydroxyimino) derivative with benzoyl chloride and pyridine (B92270) can yield an oxazole (B20620) fused system. nih.gov

These studies highlight the potential of the this compound scaffold as a versatile starting material for the creation of novel chemical structures with potential applications in medicinal chemistry and materials science. researchgate.net

Strategies for Modifying the Dibenzazepine (B1670418) Framework

The core structure of this compound is the dibenz[b,f]azepine ring system, specifically a 10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide with a ketone at the 10-position. wikipedia.orgnih.gov Modifications to this framework are key strategies in developing derivatives with altered pharmacological profiles.

One approach involves functionalization of the dibenzo[b,f]azepine precursor. Dibenzo[b,f]azepine itself can be functionalized at various positions. beilstein-journals.org For instance, bromination of dihydrodibenzo[b,f]azepine in acetic acid can lead to tetrabrominated intermediates. beilstein-journals.org

The synthesis of this compound from 10-methoxyiminostilbene (10-methoxy-5H-dibenz[b,f]azepine) involves carbamoylation followed by hydrolysis of the methyl enol ether. beilstein-journals.orgwipo.int Another industrial process for this compound synthesis utilizes an electrophilic ring closure reaction of a benzeneacetic acid derivative in polyphosphoric acid to form the tricyclic framework. researchgate.netacs.org

Derivatization strategies can target the α-enolizable ketone at the 10-position of the dibenzazepine core in this compound. mdpi.com This allows for heteroannulation reactions, including [3+2], [4+2], and [4+1] approaches, to synthesize new heterocyclic systems fused to the this compound scaffold. mdpi.com These reactions often require pre-functionalization, although direct one-pot constructions have also been explored. mdpi.com

Structural Activity Relationships of this compound and its Derivatives

The structure-activity relationships of this compound and its derivatives are closely linked to their interaction with voltage-gated sodium channels, which is considered their primary mechanism of action. wikipedia.orgnih.govdrugbank.comfda.gov The N-carboxamido group and the conformation of the dibenzoazepine core are reported to be important for the potency and selectivity of this compound. mdpi.com

This compound itself is rapidly metabolized to its pharmacologically active 10-monohydroxy derivative (MHD), which is largely responsible for its antiepileptic activity. wikipedia.orgnih.govfda.govresearchgate.netnih.govnih.gov This metabolic conversion is primarily mediated by cytosolic aryl ketone reductases in the liver. fda.govresearchgate.netnih.govsahpra.org.za

Pharmacological Activity of the Monohydroxy Derivative (MHD)

The monohydroxy derivative (MHD), also known as licarbazepine (B1675244), is the major active metabolite of this compound. nih.govresearchgate.netnih.govnih.govtaylorandfrancis.com MHD is a chiral molecule, existing as (S)-(+)- and (R)-(-)-enantiomers. researchgate.net Both enantiomers are considered to have similar antiepileptic properties. researchgate.net

MHD exerts its anticonvulsant activity mainly by blocking voltage-gated Na+ channels, leading to the stabilization of hyperexcited neural membranes and the suppression of repetitive neuronal firing. wikipedia.orgfda.govresearchgate.net This mechanism is thought to be similar to that of carbamazepine (B1668303), from which this compound is structurally derived. wikipedia.orgnih.gov While this compound is rapidly converted to MHD, the exposure to MHD is significantly higher than that of the parent drug in vivo, underscoring its role as the primary active species. fda.govnih.govtaylorandfrancis.com

MHD is primarily eliminated through glucuronidation and renal excretion. nih.govtaylorandfrancis.com A minor amount is oxidized to the pharmacologically inactive dihydroxy derivative (DHD). fda.govnih.govtaylorandfrancis.com

Development of Eslicarbazepine (B1671253) Acetate (B1210297) as a Prodrug of (S)-MHD

Eslicarbazepine acetate (ESL acetate) is a third-generation antiepileptic drug and a prodrug that is rapidly and extensively metabolized to eslicarbazepine, which is the (S)-(+)-enantiomer of MHD (S-licarbazepine). nih.govwikipedia.orgdrugbank.comnih.govpatsnap.comfda.govresearchgate.netbasicmedicalkey.comnih.govopenaccessjournals.comnih.gov This development capitalized on the pharmacological activity of the MHD metabolite.

Unlike this compound, which is metabolized to both (S)-MHD and (R)-MHD, eslicarbazepine acetate is designed to be a prodrug specifically for the (S)-enantiomer. fda.govresearchgate.netopenaccessjournals.comnih.gov This conversion occurs rapidly via hydrolytic first-pass metabolism in the liver. nih.govpatsnap.comresearchgate.net The plasma concentration of the prodrug, eslicarbazepine acetate, remains very low following administration. nih.govresearchgate.net

Eslicarbazepine (S-MHD) is the primary active moiety and is responsible for the anticonvulsant effects of eslicarbazepine acetate. nih.govdrugbank.comnih.govpatsnap.comresearchgate.net Its mechanism of action is thought to involve the inhibition of voltage-gated sodium channels, similar to MHD derived from this compound. nih.govdrugbank.compatsnap.com Studies suggest eslicarbazepine may have a selective affinity for the slow-inactivated state of sodium channels. patsnap.com

The development of eslicarbazepine acetate as a single-enantiomer prodrug represents a strategy to potentially improve the pharmacokinetic profile and tolerability compared to the racemic mixture of MHD produced from this compound. basicmedicalkey.comnih.gov Eslicarbazepine has a longer half-life than this compound and is primarily eliminated renally, largely as the unchanged form and glucuronide conjugates. nih.govwikipedia.orgpatsnap.comnih.gov

Pharmacokinetic Comparison: this compound vs. MHD vs. Eslicarbazepine

CompoundNaturePrimary Active SpeciesMetabolismElimination Half-life (Adults)
This compoundProdrugMHDRapidly reduced to MHD by cytosolic enzymes1-5 hours wikipedia.org
Monohydroxy Derivative (MHD)Active MetaboliteN/AGlucuronidation, Renal Excretion, Minor Oxidation to DHD8-10 hours nih.gov
Eslicarbazepine AcetateProdrugEslicarbazepine ((S)-MHD)Rapidly hydrolyzed to EslicarbazepineProdrug half-life very short; Eslicarbazepine half-life 10-20 hours wikipedia.org

This table highlights the metabolic pathway where this compound is converted to the active MHD, and eslicarbazepine acetate is converted to the active (S)-MHD, which is eslicarbazepine.

Clinical Outcomes Research and Comparative Effectiveness of Oxcarbazepine

Randomized Controlled Trials (RCTs) and Meta-Analyses on Oxcarbazepine Efficacy

Randomized controlled trials and subsequent meta-analyses have established the efficacy of this compound as a first-line monotherapy for partial-onset seizures, positioning it as a viable alternative to older antiepileptic drugs (AEDs) like carbamazepine (B1668303), phenytoin (B1677684), and valproic acid.

A key double-blind, randomized, parallel-group trial compared this compound with valproic acid (sodium valproate) in adults with newly diagnosed epilepsy, including partial and generalized seizures. The results showed no statistically significant difference in efficacy between the treatment groups. drugs.com During the 48-week maintenance period, 56.6% of patients in the this compound group and 53.8% of those in the valproic acid group remained seizure-free. drugs.com

Comparative Efficacy of this compound Monotherapy
Comparator DrugKey Efficacy FindingSupporting DataCitation
CarbamazepineSimilar efficacy in controlling partial onset seizures.No significant difference in time to treatment withdrawal or seizure control. researchgate.netnih.gov
PhenytoinSimilar efficacy for seizure remission, but better tolerability.No significant difference in time to 12-month remission (HR: 0.92). Significantly longer time to treatment withdrawal (HR: 1.64). nih.gov
Valproic AcidNo statistically significant difference in efficacy.56.6% of this compound patients vs. 53.8% of valproic acid patients were seizure-free during maintenance. drugs.com

This compound has demonstrated significant efficacy as an adjunctive therapy for patients with refractory partial seizures who have not achieved adequate control with other AEDs.

A systematic review of trials concluded that this compound is an effective alternative treatment for refractory partial epilepsy in both adults and children. amanote.com In placebo-controlled trials involving adult patients, adjunctive this compound was associated with a significantly greater chance of achieving a 50% or greater reduction in seizure frequency compared to placebo. amanote.com The number needed to treat (NNT) to see this benefit was as low as 3 for higher doses. amanote.com

One open-label extension study of patients with medically refractory partial epilepsy found that the efficacy of this compound was sustained over the long term. researchgate.net In an intent-to-treat analysis over 48 weeks, the median reduction in seizure frequency was 47%, with 46.1% of patients achieving a 50% or greater response rate and 6.6% remaining seizure-free. researchgate.net

Similarly, a randomized controlled trial of an extended-release formulation of this compound (Oxtellar XR®) as an adjunctive therapy showed a significant, dose-dependent reduction in seizure frequency. The median percent reduction from baseline seizure frequency was 42.9% for the 2400 mg/day group, compared to 28.7% for placebo. The proportion of patients achieving at least a 50% reduction in seizures (responder rate) was also significantly higher in the treatment group.

Efficacy of Adjunctive this compound in Refractory Partial Seizures
Study TypePrimary OutcomeResultCitation
Systematic Review (vs. Placebo)≥50% reduction in seizure frequency (Adults)Significantly higher response rate (NNT = 3-7 depending on dose). amanote.com
1-Year Open-Label ExtensionMedian reduction in seizure frequency47% reduction. researchgate.net
1-Year Open-Label Extension≥50% responder rate46.1% of patients. researchgate.net
RCT (Extended-Release vs. Placebo)Median % reduction in seizure frequency42.9% (2400 mg/day) vs. 28.7% (placebo).
RCT (Extended-Release vs. Placebo)≥50% responder rate40.7% (2400 mg/day) vs. 28.1% (placebo).

Long-Term Efficacy and Safety Studies of this compound

Long-term studies confirm that the efficacy of this compound is sustained over time and is accompanied by a favorable safety and tolerability profile. A one-year, open-label extension study of patients with refractory partial epilepsy demonstrated sustained efficacy, with a median seizure frequency reduction of 47%. researchgate.net In this study, 72% of patients who entered the extension phase completed the full 48 weeks of treatment, indicating good long-term tolerability. researchgate.net

Another long-term study focusing on an extended-release formulation in adults with partial-onset seizures found that over a one-year period, the median reduction in 28-day seizure frequency was 59%. Notably, 58% of patients experienced a seizure frequency reduction of at least 50%, and 11% were seizure-free for at least six months. The treatment was generally well-tolerated, with only 5% of patients discontinuing due to adverse events.

In pediatric populations, extensive clinical data have also indicated a good long-term safety and tolerability profile for this compound, whether used as monotherapy or adjunctive therapy for partial seizures. While long-term use can be associated with certain complications like hyponatremia and changes in bone mineral density, it is generally considered to have a positive risk-benefit balance.

Patient-Reported Outcomes and Quality of Life Assessments in this compound Treatment

However, another study comparing QOL in patients on stable monotherapy with either this compound or carbamazepine found no significant difference between the two drug groups based on the QOLIE-10 inventory. This research suggested that factors such as anxiety and depression had a more substantial negative impact on QOL than the specific type of AED used.

Improvement in QOLIE-31 Scores After Switching to this compound Monotherapy
QOLIE-31 SubscaleMean Percentage Improvement from BaselineStatistical SignificanceCitation
Seizure Worry50.1%p<0.05
Overall Quality of Life21.8%p<0.05
Emotional Well-being18.1%p<0.05
Energy/Fatigue14.1%p<0.05
Cognitive12.6%p<0.05
Social Function10.8%p<0.05
Composite Score19.1%p<0.05

Comparative Safety and Tolerability Profiles of this compound

A primary advantage of this compound over its predecessor, carbamazepine, is its often-superior tolerability profile, which stems from differences in their metabolic pathways. Carbamazepine is metabolized by the hepatic cytochrome P450 system, leading to the formation of an epoxide metabolite that is linked to many of its adverse effects. In contrast, this compound undergoes reductive metabolism, minimizing the involvement of the P450 system and thus reducing the potential for certain side effects and drug interactions.

However, the safety profile is not universally superior. A Cochrane review found that while many side effects occurred at similar rates, nausea and vomiting were significantly less common in patients taking carbamazepine. researchgate.net The most notable adverse effect that is more frequent with this compound is hyponatremia (low sodium levels in the blood). The risk of mild hyponatremia is approximately 30% with this compound versus 15% with carbamazepine, while the risk of severe hyponatremia is 1.3% versus 0.1%, respectively. drugs.com

Comparative Tolerability of this compound vs. Carbamazepine
Adverse Effect / Safety ConcernThis compoundCarbamazepineCitation
Overall Side Effect IncidenceReported to be 20% less likely to cause side effects.Higher overall incidence in some studies. drugs.com
RashCauses fewer rashes.Higher incidence of rash.
Nausea/VomitingMore frequent.Significantly less frequent. researchgate.net
Severe HyponatremiaHigher risk (approx. 1.3%).Lower risk (approx. 0.1%). drugs.com
Aplastic Anemia / AgranulocytosisNot observed.Observed at a rate of ~1 in 100,000. drugs.com
CYP3A4 Enzyme InductionLess potent inducer (approx. 50% less).Potent inducer, causing more drug interactions. drugs.com

Real-World Effectiveness Studies and Observational Data

Real-world effectiveness studies and observational data provide crucial insights into the performance of this compound in everyday clinical practice, complementing the findings from controlled clinical trials. These studies often involve larger, more diverse patient populations and longer follow-up periods, offering a broader perspective on treatment outcomes.

A prospective, open-label study assessed this compound as a first-line monotherapy in 147 adult and elderly patients with newly diagnosed partial epilepsy. nih.gov Over a median follow-up of 18 months, 62.6% of patients achieved seizure freedom for at least one year. nih.gov The study highlighted a significant difference in outcomes based on the cause of epilepsy, with a 75% remission rate in patients with cryptogenic epilepsy compared to 51.9% in those with symptomatic epilepsy. nih.gov

In a retrospective multicenter study analyzing the records of 947 epilepsy patients treated with this compound, a decrease in seizure frequency was observed in 32-48% of patients when they were switched to this compound. bohrium.com The majority of patients (51-66%) experienced no change in seizure frequency. bohrium.com

Comparative observational studies have also been conducted to evaluate this compound against other antiepileptic drugs (AEDs). One real-world observational study compared the long-term efficacy of this compound, lamotrigine (B1674446), and levetiracetam (B1674943) in 388 patients with newly diagnosed focal epilepsy. nih.gov The three-year seizure-free rates were significantly lower for this compound (26.2%) compared to lamotrigine (39.8%) and levetiracetam (41.4%). nih.gov However, there was no significant difference in the one-year seizure-free rates among the three drugs. nih.gov

Another study, a multicenter, open-label, randomized trial in China, compared this compound and levetiracetam monotherapy in patients with newly diagnosed focal epilepsy. nih.gov This study found that a significantly higher percentage of patients in the this compound group were seizure-free at 24 weeks (75.9%) compared to the levetiracetam group (53.3%). nih.gov

A retrospective cohort study using administrative claims data compared healthcare utilization between patients newly started on this compound versus carbamazepine. aesnet.org The study, which included 39 patients on this compound and 414 on carbamazepine, found that the this compound group had a smaller increase in physician visits and a greater decrease in emergency room visits and hospitalizations over a six-month period. aesnet.org This resulted in lower mean medical costs per patient for the this compound cohort, which offset the higher medication cost. aesnet.orgmedscape.com

Real-World Effectiveness of this compound in Epilepsy

Study DesignPatient PopulationKey FindingsCitation
Prospective, open-label147 adult and elderly patients with newly diagnosed partial epilepsyOverall 1-year seizure freedom rate of 62.6%. Higher remission in cryptogenic (75%) vs. symptomatic (51.9%) epilepsy. nih.gov
Retrospective multicenter947 epilepsy patients32-48% of patients had a decrease in seizure frequency after switching to this compound. bohrium.com
Observational cohort388 patients with newly diagnosed focal epilepsy3-year seizure-free rate for this compound (26.2%) was lower than for lamotrigine (39.8%) and levetiracetam (41.4%). nih.gov
Randomized, open-labelAdults with newly diagnosed focal epilepsy in ChinaAt 24 weeks, 75.9% of patients on this compound were seizure-free compared to 53.3% on levetiracetam. nih.gov
Retrospective cohort (claims data)39 patients on this compound, 414 on carbamazepineThis compound was associated with lower overall healthcare costs compared to carbamazepine. aesnet.orgmedscape.com

Special Population Studies: Efficacy and Outcomes in Pediatric and Geriatric Patients

The efficacy and outcomes of this compound have been specifically evaluated in pediatric and geriatric populations, who may respond differently to treatment due to age-related physiological changes.

Pediatric Population

This compound is approved for use as monotherapy for partial seizures in children aged 4 years and older, and as adjunctive therapy in children aged 2 years and older. epilepsy.com Its efficacy in children has been established in several clinical trials.

A double-blind, randomized, parallel-group study compared this compound with phenytoin in 193 children and adolescents (aged 5-18 years) with newly diagnosed partial or generalized tonic-clonic seizures. nih.gov The study found no statistically significant difference in efficacy, with 61% of the this compound group and 60% of the phenytoin group being seizure-free during the 48-week maintenance period. nih.gov

As an adjunctive therapy, a multicenter, randomized, placebo-controlled trial involving 267 children (aged 3-17 years) with inadequately controlled partial seizures demonstrated the effectiveness of this compound. neurology.org Patients treated with this compound experienced a significantly greater median percent reduction in partial seizure frequency compared to placebo (35% vs. 9%). neurology.org Furthermore, 41% of patients in the this compound group had a 50% or greater reduction in seizure frequency, compared to 22% in the placebo group. neurology.orgvirginia.edu

Non-comparative trials of adjunctive this compound have shown that 7-11% of pediatric patients with partial or generalized seizures became seizure-free, and 20-54% achieved a seizure reduction of 50% or more. nih.gov A meta-analysis of 14 studies involving 893 children with epilepsy found no statistical difference in the seizure-free rate between this compound and levetiracetam monotherapy. frontiersin.org

Efficacy of this compound in Pediatric Epilepsy

Study DesignPatient PopulationTreatmentKey Efficacy OutcomesCitation
Double-blind, randomized, parallel-group193 children and adolescents (5-18 years) with new-onset seizuresMonotherapy vs. Phenytoin61% seizure-free rate (vs. 60% for phenytoin) during 48-week maintenance. nih.gov
Multicenter, randomized, placebo-controlled267 children (3-17 years) with refractory partial seizuresAdjunctive therapy35% median reduction in seizure frequency (vs. 9% for placebo). 41% had ≥50% seizure reduction (vs. 22% for placebo). neurology.orgvirginia.edu
Non-comparative trialsChildren with partial or generalized seizuresAdjunctive therapy7-11% became seizure-free; 20-54% had ≥50% seizure reduction. nih.gov
Meta-analysis893 children with epilepsyMonotherapy vs. LevetiracetamNo significant difference in seizure-free rates. frontiersin.org

Geriatric Population

Studies in the elderly population are important due to the high incidence of seizures in this age group and potential differences in drug metabolism and tolerability. nih.gov Although specific studies on the elderly are less common, available data suggest this compound is an effective and well-tolerated option.

A prospective study that included a subgroup of 19 elderly patients with newly diagnosed partial epilepsy found this compound monotherapy to be effective. nih.gov In this subgroup, 73.6% (14 patients) became seizure-free for at least one year. nih.gov This remission was achieved with low to moderate doses. nih.gov

A comparative study evaluated the safety and tolerability of this compound in 52 patients aged 65 and older compared to a group of 1,574 younger adults. nih.gov The study found no significant difference between the two groups regarding premature discontinuation due to adverse events, indicating that this compound's tolerability in the elderly is similar to that in younger adults. nih.gov While studies have not identified geriatric-specific problems that would limit the use of this compound, elderly patients are more likely to have age-related kidney issues, which may necessitate caution and dose adjustments. mayoclinic.org

Future Directions and Emerging Research in Oxcarbazepine

Exploration of Novel Therapeutic Targets for Oxcarbazepine

While this compound's primary mechanism of action involves blocking voltage-gated sodium channels, research is ongoing to explore other potential therapeutic targets and understand its broader pharmacological profile. Its active metabolite, 10-monohydroxy derivative (MHD), plays a crucial role in this process by selectively binding to the inactivated state of sodium channels, thereby stabilizing hyperexcited nerve membranes and inhibiting repetitive firing. patsnap.com Beyond sodium channel blockade, this compound has shown mild effects on calcium channels and can enhance potassium conductance, contributing to neuronal membrane stabilization. patsnap.com Furthermore, studies indicate that this compound can modulate the release of neurotransmitters such as glutamate (B1630785) and gamma-aminobutyric acid (GABA), which may contribute to its anticonvulsant and mood-stabilizing properties. patsnap.com

Future research may delve deeper into these additional mechanisms and identify other potential targets that could expand this compound's therapeutic applications. For instance, exploring its influence on specific subtypes of calcium or potassium channels, or its interactions with other neurotransmitter systems, could reveal new avenues for treatment.

Development of New Formulations (e.g., Extended-Release) and Their Impact on Outcomes

The development of new formulations, particularly extended-release (ER) versions, aims to improve patient outcomes by providing more consistent drug levels and potentially reducing the frequency of administration. An extended-release formulation of this compound (Oxtellar XR) has been approved, offering once-daily dosing compared to the immediate-release (IR) formulation which is typically taken twice daily. neurologylive.comtandfonline.com

Clinical studies have investigated the efficacy and tolerability of ER this compound. While some comparisons between IR twice daily and ER once daily formulations did not show significant differences in efficacy, ER formulations generally aim to reduce peak-trough fluctuations in plasma concentrations, which may lead to improved tolerability and potentially better seizure control for some patients. tandfonline.comresearchgate.net For example, under steady-state conditions, Phase I studies demonstrated bioequivalence between IR and ER this compound, with the ER formulation showing a marked reduction in this compound plasma peak concentrations and reduced peak-trough fluctuations for both this compound and MHD. tandfonline.comresearchgate.net

Further research is being conducted to develop age-appropriate ER formulations for pediatric populations, including very young children, to address the specific needs of these patients. fda.gov These studies aim to characterize the pharmacokinetics and tolerability of such formulations to inform appropriate dosing. fda.gov

Table 1: Pharmacokinetic Parameters of IR and ER this compound (Steady State, Multiple Dosing)

FormulationAnalyteCmax (approximate)Peak-Trough Fluctuation (relative reduction with ER)
Immediate-Release (IR)This compoundHigher-
Extended-Release (ER)This compoundLower44% reduction observed in one study tandfonline.com
Immediate-Release (IR)MHDSimilar to ER-
Extended-Release (ER)MHDSimilar to IRMarkedly reduced tandfonline.comresearchgate.net

Note: Data on Cmax and peak-trough fluctuation are based on findings from specific studies and may vary.

Advanced Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling for Individualized Therapy

Advanced pharmacokinetic/pharmacodynamic (PK/PD) modeling is a crucial area of research aimed at optimizing this compound therapy for individual patients. These models seek to understand how a patient's body handles the drug (PK) and how the drug affects the body (PD) to predict treatment outcomes and personalize dosing regimens. medrxiv.orgtandfonline.com

Population pharmacokinetic models have been developed to identify factors that influence this compound's pharmacokinetics, such as body weight and co-administration with enzyme-inducing medications. medrxiv.orgtandfonline.com These models have shown that pediatric patients often have a higher clearance per kilogram of weight compared to adults, necessitating higher doses per kilogram. medrxiv.orgtandfonline.com Co-administration with enzyme inducers can also lead to higher clearance, suggesting a need for dose adjustments in such cases to maintain target concentrations. tandfonline.com

Physiologically based pharmacokinetic (PBPK) modeling is also being utilized to predict this compound's behavior in specific populations, such as pregnant women and children. nih.govmdpi.com These models can help assess differences in drug exposure during pregnancy and predict changes in PK parameters, informing dose optimization strategies. mdpi.com For instance, PBPK modeling of this compound during pregnancy suggested that dose adjustments may be needed in the later trimesters. mdpi.com

Despite advancements, more research is needed to establish robust PK/PD relationships for this compound to accurately evaluate the effectiveness of dose adjustments based on pharmacodynamic indicators and to optimize dosing in clinical practice. medrxiv.orgtandfonline.com

Integration of Pharmacogenomics into this compound Prescribing Practices

Pharmacogenomics, the study of how a person's genetic makeup influences their response to drugs, is increasingly being integrated into prescribing practices to improve efficacy and minimize adverse effects. tg.org.aubps.ac.uk For this compound, pharmacogenomic research has primarily focused on identifying genetic markers associated with an increased risk of severe cutaneous adverse reactions, such as Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN). medicineslearningportal.orgnih.govnovartis.com

A strong association has been reported between the HLA-B15:02 allele and this compound-induced SJS/TEN, particularly in populations of Han Chinese and Thai descent. nih.gov Consequently, guidelines from organizations like the Clinical Pharmacogenetics Implementation Consortium (CPIC) recommend avoiding this compound (and carbamazepine) in individuals who carry the HLA-B15:02 allele. tg.org.aunih.gov

Research continues to explore the role of other genetic variations, such as HLA-A*31:01, which has also been associated with a higher risk of hypersensitivity reactions to carbamazepine (B1668303) and this compound. tg.org.au Integrating this pharmacogenomic information into clinical practice through pre-prescription genetic testing can help identify patients at higher risk and guide safer prescribing decisions. tg.org.aunih.gov

Table 2: Pharmacogenomic Associations with this compound

Genetic MarkerAssociated RiskClinical Implication
HLA-B15:02Increased risk of Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN)Avoid prescribing this compound in carriers, particularly in at-risk populations. tg.org.aunih.gov
HLA-A31:01Increased risk of hypersensitivity reactionsConsider testing and alternative therapies in carriers. tg.org.au

Research into the Full Spectrum of this compound's Neurobiological Effects

Beyond its antiepileptic properties, research is exploring the broader neurobiological effects of this compound, including its potential neuroprotective and neuromodulatory actions. Studies in animal models of ischemic insults have suggested that this compound may exert neuroprotective effects against brain injury. mdpi.commdpi.com For example, therapeutic treatment with this compound after cardiac arrest in a gerbil model appeared to protect cerebellar neurons from ischemia-induced neuronal death by attenuating oxidative stress. mdpi.com Pre- and post-treatment with this compound also attenuated the activation of astrocytes and microglia in the hippocampus following transient ischemia in gerbils, suggesting an inhibitory effect on glial cell activation. mdpi.com

While some animal studies have explored neuroprotective effects, others have also investigated potential neurotoxic effects, such as apoptosis. lidsen.comresearchgate.net However, it is important to note that findings regarding neurotoxicity can vary depending on the experimental model and conditions. lidsen.com

Research also continues into this compound's effects on cognitive function. Some studies suggest that this compound does not cause significant memory impairment and may even improve cognitive function in some patients when switching from carbamazepine. mdpi.com However, the relationship between this compound treatment, EEG activity, and cognitive function requires further investigation with larger studies. nih.gov

Investigation of this compound in Broader Neurological and Psychiatric Conditions

The potential utility of this compound in neurological and psychiatric conditions beyond epilepsy is an active area of investigation. Its mood-stabilizing properties have led to explorations of its use in bipolar disorder. patsnap.comnih.govoup.com Some studies suggest that this compound may have efficacy similar to carbamazepine in treating acute mania and potentially in maintenance therapy for bipolar disorder, with a potentially better tolerability profile. nih.govoup.com Case reports have also described improvement in mood stabilization and reduction in acute manic symptoms with this compound treatment. nih.gov

This compound has also been investigated for its potential in managing behavioral disorders, particularly aggression, including in patients with brain injury. nih.govmdpi.compsychiatryonline.orgresearchgate.net While some clinical observations suggest a positive effect on aggression, particularly in adolescents, further prospective studies are needed to systematically assess its efficacy in these populations. mdpi.compsychiatryonline.org

Furthermore, this compound is being explored for its use in various neuropathic pain conditions, such as trigeminal neuralgia and painful diabetic neuropathy. researchgate.net Evidence suggests it is effective in relieving pain associated with trigeminal neuralgia. researchgate.net However, its efficacy in painful diabetic neuropathy is less clear, and more high-quality evidence is needed. researchgate.net

Research also indicates that the concurrent use of this compound (or carbamazepine) may be associated with an increased risk of neuropsychiatric disorders in elderly patients taking levetiracetam (B1674943), highlighting the complexity of polypharmacy in specific populations and the need for careful consideration of drug interactions and individual patient factors. dovepress.com

Table 3: Investigational Uses of this compound

ConditionResearch StatusKey Findings/Considerations
Bipolar Disorder (Acute Mania, Maintenance)InvestigationalSome evidence suggests similar efficacy to carbamazepine with potentially better tolerability. nih.govoup.com More data needed.
Behavioral Disorders (Aggression)InvestigationalSome positive observations, particularly in adolescents and patients with brain injury, but systematic prospective studies are needed. nih.govmdpi.compsychiatryonline.org
Neuropathic Pain (Trigeminal Neuralgia, Painful Diabetic Neuropathy)InvestigationalGood evidence for trigeminal neuralgia; less clear for painful diabetic neuropathy. researchgate.net

Q & A

Q. What methodologies resolve contradictions in this compound’s therapeutic drug monitoring (TDM) for pediatric populations?

  • Methodological Answer : Develop population pharmacokinetic models incorporating covariates (e.g., age, CYP3A4 activity) and validate using bootstrap resampling. Compare TDM outcomes (efficacy/toxicity) against historical controls, and adjust for protein binding variations in free drug assays .

Data Presentation and Reporting Guidelines

  • Tables/Figures : Include dose-response curves, forest plots for meta-analyses, and pharmacokinetic parameter tables (mean ± SD, median tmax). Use appendices for raw data .
  • Ethics : Disclose conflicts of interest, adhere to CONSORT for RCTs, and report adverse events per ICH-GCP standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.